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  • Product: rac Normepromazine Hydrochloride
  • CAS: 1246814-56-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Analytical Profiling of rac-Normepromazine Hydrochloride (CAS 1246814-56-1)

Executive Summary In the landscape of phenothiazine neuroleptics, understanding the metabolic lifecycle and impurity profiles of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. rac-Nor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of phenothiazine neuroleptics, understanding the metabolic lifecycle and impurity profiles of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. rac-Normepromazine Hydrochloride (CAS 1246814-56-1) is the racemic hydrochloride salt of N-desmethylmepromazine. It serves as a critical analytical reference standard, a major active metabolite of the antipsychotic mepromazine (levomepromazine), and a monitored pharmacopeial impurity [1].

This whitepaper provides an in-depth characterization of rac-Normepromazine Hydrochloride, detailing its physicochemical properties, metabolic generation, and providing field-validated protocols for its chromatographic and mass spectrometric analysis.

Chemical Identity & Structural Elucidation

rac-Normepromazine represents the N-demethylated derivative of mepromazine. While the clinical API levomepromazine is the strictly controlled levorotatory (R)-enantiomer, rac-Normepromazine is synthesized as a racemic mixture of both enantiomers for use as a comprehensive analytical standard [2].

The molecule consists of a tricyclic phenothiazine core substituted with a highly electron-donating 2-methoxy group. The 10-position is functionalized with a 2-methylpropyl linker terminating in a secondary amine.

Physicochemical Properties Table

The following table synthesizes the quantitative data and structural parameters critical for formulation and analytical method development [3]:

PropertyValue / Description
Chemical Name rac-Normepromazine Hydrochloride
IUPAC Name 3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine hydrochloride
CAS Registry Number 1246814-56-1 (HCl Salt) / 108367-20-0 (Freebase)
Molecular Formula C₁₈H₂₂N₂OS · HCl
Molecular Weight 350.91 g/mol (Salt) / 314.45 g/mol (Freebase)
Stereochemistry Racemic mixture (1:1 ratio of R and S enantiomers)
Physical State White to pale-yellow crystalline solid
Solubility Profile Soluble in Methanol, DMSO, and Water; sparingly soluble in non-polar organics
Ionization (pKa) ~9.2 (Secondary aliphatic amine)

Causality in Chemical Behavior: The transition from a tertiary amine (in mepromazine) to a secondary amine (in normepromazine) significantly alters the molecule's lipophilicity (LogP) and hydrogen-bonding capacity. This increases its aqueous solubility slightly but, more importantly, alters its volume of distribution and receptor binding kinetics in vivo. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation of the electron-rich phenothiazine ring, a common instability issue in freebase phenothiazines [4].

Metabolic Pathways and Synthetic Generation

In Vivo Metabolism

Mepromazine undergoes extensive first-pass hepatic metabolism. The primary biotransformation pathway is N-demethylation, yielding normepromazine. This reaction is predominantly catalyzed by the Cytochrome P450 isozymes CYP3A4 and CYP1A2 . Because normepromazine retains significant affinity for D₂, 5-HT₂A, and H₁ receptors, quantifying this metabolite is essential for accurate Therapeutic Drug Monitoring (TDM).

MetabolicPathway Mepromazine Mepromazine (Tertiary Amine) CYP450 CYP450 Enzymes (CYP3A4, CYP1A2) Mepromazine->CYP450 N-Demethylation Normepromazine Normepromazine (Secondary Amine) CYP450->Normepromazine Major Active Metabolite Desmethyl Formaldehyde (Byproduct) CYP450->Desmethyl Oxidation

CYP450-mediated N-demethylation of Mepromazine to Normepromazine.

In Vitro Synthesis for Reference Standards

For analytical use, rac-Normepromazine HCl is synthesized via the N-alkylation of 2-methoxyphenothiazine. The core is reacted with a racemic 1-chloro-N,2-dimethylpropan-3-amine derivative (often transiently protected to prevent over-alkylation). Following deprotection, the freebase is precipitated as a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution, ensuring high-purity crystallization required for pharmacopeial standards [3].

Analytical Characterization Workflows

To accurately quantify rac-Normepromazine in either biological matrices (for PK studies) or API batches (as an impurity), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Causality in Method Design

Phenothiazines are notorious for severe peak tailing on standard silica-based columns due to the strong interaction between their basic nitrogen (pKa ~9.2) and residual acidic silanols on the stationary phase. To counteract this, the protocol below utilizes an end-capped C18 column and a highly acidic mobile phase (0.1% Formic Acid) to ensure the secondary amine remains fully protonated, driving it into the mobile phase and yielding sharp, Gaussian peaks.

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation (Solid Phase Extraction - SPE) Self-Validation Check: Simple protein precipitation often leaves phospholipids that cause severe matrix effects (ion suppression) in ESI+. SPE ensures a clean extract.

  • Aliquot 200 µL of plasma/serum or API solution into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Promazine-d6 HCl).

  • Load onto a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) pre-conditioned with 1 mL Methanol and 1 mL 0.1% Formic Acid in water.

  • Wash with 1 mL 0.1% Formic Acid, followed by 1 mL Methanol to remove neutral lipids.

  • Elute rac-Normepromazine using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: UHPLC Separation

  • Column: End-capped C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: MS/MS Detection (ESI+)

  • Source Parameters: Capillary Voltage: 3.0 kV, Desolvation Temp: 450°C.

  • MRM Transitions:

    • Quantifier: m/z 315.2 → 212.1 (Cleavage of the aliphatic amine chain, leaving the stable 2-methoxyphenothiazine core). Collision Energy (CE): 25 eV.

    • Qualifier: m/z 315.2 → 284.1 (Loss of the secondary amine methyl group). CE: 15 eV.

AnalyticalWorkflow SamplePrep Sample Preparation (Mixed-Mode SPE) Chromatography UHPLC Separation (C18 Column, Acidic pH) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonation of 2° Amine) Chromatography->Ionization Detection MS/MS Detection (MRM: m/z 315.2 -> 212.1) Ionization->Detection Data Data Analysis (Quantification & Validation) Detection->Data

LC-MS/MS bioanalytical workflow for rac-Normepromazine quantification.

Pharmacological & Toxicological Implications

In pharmaceutical manufacturing, rac-Normepromazine is strictly monitored. According to international pharmacopeial guidelines, the presence of desmethyl impurities must be quantified to ensure batch-to-batch consistency of levomepromazine formulations [4].

Clinically, because normepromazine is pharmacologically active, variations in a patient's CYP450 enzyme expression (polymorphisms) can lead to differing ratios of parent drug to metabolite. High concentrations of normepromazine can prolong the therapeutic half-life and increase the risk of extrapyramidal side effects (EPS) and anticholinergic toxicity, making the analytical workflows described above critical for personalized medicine and toxicological screening.

References

  • Pharmaffiliates. "rac Normepromazine Hydrochloride - Reference Standards & Impurities." Pharmaffiliates Catalog. Available at:[Link]

  • Global Substance Registration System (GSRS). "N-DESMETHYLLEVOMEPROMAZINE." National Institutes of Health (NIH). Available at:[Link]

  • Veeprho. "N-Desmethyllevomepromazine (HCl Salt) | CAS 61733-92-4." Veeprho Impurity Standards. Available at:[Link]

Exploratory

rac Normepromazine Hydrochloride molecular weight and structural formula

rac Normepromazine Hydrochloride: Structural Elucidation, Metabolic Profiling, and Analytical Workflows Executive Overview rac Normepromazine Hydrochloride is a critical analytical reference standard and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

rac Normepromazine Hydrochloride: Structural Elucidation, Metabolic Profiling, and Analytical Workflows

Executive Overview

rac Normepromazine Hydrochloride is a critical analytical reference standard and active pharmaceutical ingredient (API) impurity[1]. As the primary N-desmethyl metabolite of the phenothiazine antipsychotic levomepromazine (methotrimeprazine), normepromazine retains significant pharmacological activity. Understanding its structural framework, physicochemical properties, and metabolic generation is essential for pharmacologists, toxicologists, and bioanalytical scientists conducting therapeutic drug monitoring (TDM) or impurity profiling[2].

This whitepaper provides an authoritative, in-depth analysis of rac normepromazine hydrochloride, detailing its molecular architecture, metabolic causality, and a self-validating analytical protocol for its quantification.

Chemical Identity and Structural Elucidation

rac Normepromazine is characterized by a tricyclic phenothiazine core, which confers its lipophilicity and receptor-binding capabilities. Unlike its parent drug levomepromazine—which possesses a tertiary amine—normepromazine features a secondary amine resulting from the loss of a methyl group.

The "rac" (racemic) designation is critical: the β -carbon on the N10-alkyl chain acts as a chiral center. While the parent drug levomepromazine is exclusively the levorotatory enantiomer, reference standards for the metabolite are often synthesized as a 1:1 racemic mixture of (R) and (S) enantiomers[3]. This stereochemistry must be accounted for during chromatographic separation, as chiral stationary phases may be required if enantiomeric purity is being assessed.

Topology Core 10H-Phenothiazine Core (Tricyclic Ring) Methoxy 2-Methoxy Group (-OCH3) Core->Methoxy C2 position Alkyl N10-Alkyl Chain (-CH2-CH-CH2-) Core->Alkyl N10 position BetaMe beta-Methyl (-CH3) [Chiral Center] Alkyl->BetaMe C2' position Amine Secondary Amine (-NH-CH3) Alkyl->Amine C3' position Salt Hydrochloride Salt (· HCl) Amine->Salt Ionic Bond

Structural topology and functional moieties of rac Normepromazine Hydrochloride.

Physicochemical Properties Summary
ParameterSpecification / Value
Chemical Name rac Normepromazine Hydrochloride
IUPAC Nomenclature 2-methoxy-N, β -dimethyl-10H-phenothiazine-10-propanamine hydrochloride
CAS Registry Number 1246814-56-1 (Hydrochloride Salt)[1]
CAS Registry Number 108367-20-0 (Freebase)[4]
Molecular Formula C18H22N2OS · HCl (or C18H23ClN2OS)[1]
Molecular Weight 350.91 g/mol [1]
Freebase Molecular Weight 314.45 g/mol [5]
Monoisotopic Mass 350.1219 Da

Metabolic Context & Pharmacological Relevance

The causality behind monitoring rac normepromazine lies in its pharmacokinetic behavior. Following oral administration, levomepromazine undergoes extensive first-pass hepatic metabolism. The primary biotransformation is N-demethylation, mediated predominantly by the Cytochrome P450 enzymes CYP3A4 and CYP2D6 .

Because normepromazine retains affinity for D2 (dopamine) and 5-HT2A (serotonin) receptors, elevated levels of this metabolite—often seen in patients who are CYP2D6 poor metabolizers or those taking CYP3A4 inhibitors—can directly amplify both the therapeutic antipsychotic effects and adverse extrapyramidal symptoms.

Metabolism Levo Levomepromazine (Parent Drug) CYP CYP450 (CYP3A4/CYP2D6) Levo->CYP N-demethylation Norm rac Normepromazine (Active Metabolite) CYP->Norm

N-demethylation metabolic pathway from Levomepromazine to Normepromazine.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify rac normepromazine in biological matrices (e.g., plasma or serum), researchers must overcome the inherent challenges of phenothiazine analysis: high non-specific binding, susceptibility to oxidation, and severe matrix-induced ion suppression.

The following step-by-step protocol is engineered as a self-validating system . By incorporating a deuterated internal standard (IS) and utilizing mixed-mode solid-phase extraction (SPE), the workflow intrinsically corrects for recovery losses and matrix effects, ensuring absolute trustworthiness in the generated data.

Workflow Prep Sample Prep (Plasma + IS) SPE SPE Extraction (Mixed-Mode MCX) Prep->SPE LC UHPLC (C18, Gradient) SPE->LC MS MS/MS (ESI+, MRM) LC->MS Quant Quantification (Data Analysis) MS->Quant

Self-validating LC-MS/MS analytical workflow for rac Normepromazine.

Step 1: Sample Preparation & Internal Standardization
  • Causality: A stable isotopically labeled internal standard (e.g., Promazine-d6 or a structurally analogous deuterated phenothiazine[6]) is spiked directly into the raw plasma. Because the IS co-elutes with the target analyte, any ionization suppression caused by residual matrix components will affect both equally, preserving the analyte-to-IS ratio.

  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the deuterated IS working solution (100 ng/mL). Add 400 µL of 1% formic acid in acetonitrile to precipitate plasma proteins. Centrifuge at 14,000 × g for 10 minutes.

Step 2: Mixed-Mode Solid Phase Extraction (SPE)
  • Causality: Phenothiazines are highly lipophilic with a basic secondary amine (pKa ~9.0). Using a Mixed-Mode Cation Exchange (MCX) polymeric sorbent allows the ionized amine to lock onto the stationary phase via strong ionic bonds. This permits aggressive washing with 100% organic solvents to flush out neutral lipids and phospholipids—the primary culprits of MS signal suppression.

  • Action:

    • Condition MCX cartridges with 1 mL Methanol, followed by 1 mL Water.

    • Load the supernatant from Step 1.

    • Wash with 1 mL of 2% Formic acid in Water (removes acidic interferences).

    • Wash with 1 mL of 100% Methanol (removes neutral lipophilic interferences).

    • Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond).

    • Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

Step 3: UHPLC Chromatographic Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Initiate at 10% B, ramp to 90% B over 4.0 minutes. The acidic mobile phase ensures the secondary amine remains protonated, yielding sharp, symmetrical peak shapes.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection
  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the precursor-to-product ion transition for normepromazine at m/z 315.1 58.1 (representing the cleavage of the alkyl amine side chain) and m/z 315.1 198.1 (representing the stable phenothiazine core) for qualitative confirmation.

References

  • Promazine-impurities | Pharmaffiliates - Pharmaffiliates. Accessed March 2026. Available at: [Link]

Sources

Foundational

A Technical Guide to the Synthesis of rac-Normepromazine Hydrochloride API Impurities

For Researchers, Scientists, and Drug Development Professionals Introduction rac-Normepromazine Hydrochloride, a phenothiazine derivative, is an active pharmaceutical ingredient (API) utilized for its antipsychotic prope...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Normepromazine Hydrochloride, a phenothiazine derivative, is an active pharmaceutical ingredient (API) utilized for its antipsychotic properties. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1] Regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in APIs.[2][3] This technical guide provides an in-depth exploration of the synthesis pathways for potential process-related and degradation impurities of rac-Normepromazine Hydrochloride. A thorough understanding of these pathways is essential for the development of robust analytical methods, the implementation of effective control strategies, and the synthesis of impurity reference standards for analytical validation.

The Core Structure: Synthesis of rac-Normepromazine

The synthesis of rac-Normepromazine originates from the core heterocyclic structure, 2-methoxyphenothiazine. This key intermediate is typically synthesized through a multi-step process, which itself can be a source of process-related impurities. A common route involves the condensation of resorcinol and aniline, followed by methylation and cyclization.[4][5]

The final step in the formation of the Normepromazine backbone is the N-alkylation of 2-methoxyphenothiazine with a suitable side chain.[6][7]

I. Process-Related Impurities

Process-related impurities are chemical entities that are introduced or formed during the synthesis of the API.[8] Their presence is often indicative of the specific synthetic route employed and the control of reaction parameters.

Unreacted Starting Materials and Intermediates

A primary source of process-related impurities is the carryover of unreacted starting materials or intermediates into the final API.

  • 2-Methoxyphenothiazine (Impurity A): Incomplete N-alkylation can lead to the presence of the starting material, 2-methoxyphenothiazine, in the final product.[9]

  • 3-(Methylamino)-1-chloropropane (or equivalent side chain precursor): The alkylating agent used in the final step can also be carried over if the reaction does not go to completion or if it is used in excess and not fully removed during workup and purification.

Synthesis of 2-Methoxyphenothiazine (Impurity A)

A representative synthesis of this key intermediate is outlined below, based on established methodologies for phenothiazine synthesis.[4][5]

Experimental Protocol:

  • Condensation: Resorcinol and aniline are mixed in a 1:1.2 molar ratio. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to 185-195°C with stirring to facilitate a dehydration and amination reaction, forming 3-hydroxy-diphenylamine.[5]

  • Methylation: The resulting intermediate is dissolved in a suitable solvent, and a base such as potassium carbonate is added. A methylating agent, for instance, dimethyl sulfate, is then added dropwise under heated conditions to yield 3-methoxy-diphenylamine.

  • Cyclization: The 3-methoxy-diphenylamine is dissolved in a high-boiling point solvent like methylcyclohexane. Sulfur and a catalytic amount of iodine are added, and the mixture is refluxed to induce cyclization, forming 2-methoxyphenothiazine.[5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methylcyclohexane, to yield pure 2-methoxyphenothiazine.[5]

Diagram: Synthesis of 2-Methoxyphenothiazine

G Resorcinol Resorcinol Intermediate1 3-Hydroxy-diphenylamine Resorcinol->Intermediate1 p-TSA, 185-195°C Aniline Aniline Aniline->Intermediate1 Intermediate2 3-Methoxy-diphenylamine Intermediate1->Intermediate2 Dimethyl sulfate, K2CO3 ImpurityA 2-Methoxyphenothiazine (Impurity A) Intermediate2->ImpurityA Sulfur, Iodine, Reflux

Caption: Synthetic pathway for 2-methoxyphenothiazine.

Impurities from Side Reactions

Side reactions occurring during the synthesis can introduce additional impurities.

  • Isomeric Impurities: During the cyclization step to form the phenothiazine ring, the formation of isomeric products is possible, depending on the reaction conditions and the nature of the substituents.

  • Over-alkylation Products: In the N-alkylation step, it is possible for the secondary amine of Normepromazine to be further alkylated, leading to the formation of a quaternary ammonium salt, particularly if the alkylating agent is used in significant excess.

II. Degradation Impurities

Degradation impurities result from the chemical decomposition of the API over time due to environmental factors such as heat, light, humidity, and interaction with excipients. Forced degradation studies are intentionally conducted to identify these potential degradants.[10][11][12]

Oxidative Degradation Products

The phenothiazine ring system is susceptible to oxidation, particularly at the sulfur and nitrogen atoms.

  • rac-Normepromazine Sulfoxide (Impurity B): Oxidation of the sulfur atom in the phenothiazine ring leads to the formation of the corresponding sulfoxide. This is a common degradation pathway for phenothiazine derivatives.[13]

  • rac-Normepromazine N-Oxide (Impurity C): The tertiary amine in the side chain can be oxidized to an N-oxide.[14][15][16]

  • rac-Normepromazine Sulfoxide N-oxide: It is also possible for both the sulfur and nitrogen atoms to be oxidized, resulting in a sulfoxide N-oxide impurity.[17]

Synthesis of rac-Normepromazine Sulfoxide (Impurity B)

The synthesis of sulfoxides from their corresponding sulfides is a well-established transformation, often employing mild oxidizing agents.[13]

Experimental Protocol:

  • Dissolution: Dissolve rac-Normepromazine Hydrochloride in a suitable solvent, such as a mixture of acetone and water.

  • Oxidation: Cool the solution in an ice bath and add a controlled amount (typically 1.1 equivalents) of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise with stirring.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material and to minimize over-oxidation to the sulfone.

  • Workup and Purification: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium sulfite. Adjust the pH to basic with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of rac-Normepromazine N-Oxide (Impurity C)

The N-oxidation of tertiary amines can be achieved using various oxidizing agents, with peroxy acids being particularly effective.[14]

Experimental Protocol:

  • Dissolution: Dissolve rac-Normepromazine free base in a suitable aprotic solvent, such as dichloromethane.

  • Oxidation: Cool the solution to 0°C and add a solution of 3-chloroperoxybenzoic acid (m-CPBA) (approximately 1.1 equivalents) in dichloromethane dropwise with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Workup and Purification: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove the 3-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting N-oxide can be purified by column chromatography.

Diagram: Oxidative Degradation Pathways

G Normepromazine rac-Normepromazine Sulfoxide rac-Normepromazine Sulfoxide (Impurity B) Normepromazine->Sulfoxide [O] e.g., H2O2 N_Oxide rac-Normepromazine N-Oxide (Impurity C) Normepromazine->N_Oxide [O] e.g., m-CPBA Sulfoxide_N_Oxide rac-Normepromazine Sulfoxide N-Oxide Sulfoxide->Sulfoxide_N_Oxide [O] N_Oxide->Sulfoxide_N_Oxide [O]

Caption: Formation of oxidative degradation impurities.

N-Desmethyl Impurity
  • rac-N-Desmethyl-Normepromazine (Impurity D): The loss of the methyl group from the side-chain nitrogen results in the formation of the N-desmethyl impurity. This can occur through metabolic processes or as a degradation product.

Synthesis of rac-N-Desmethyl-Normepromazine (Impurity D)

The N-demethylation of tertiary amines can be accomplished through various synthetic methods. One common approach is the von Braun reaction or the use of chloroformates.[18]

Experimental Protocol (using 1-chloroethyl chloroformate):

  • Reaction with Chloroformate: Dissolve rac-Normepromazine free base in an anhydrous solvent like 1,2-dichloroethane. Add 1-chloroethyl chloroformate (ACE-Cl) and reflux the mixture.

  • Hydrolysis of Intermediate: After the initial reaction is complete (monitored by TLC), evaporate the solvent. Add methanol to the residue and heat to reflux to hydrolyze the intermediate carbamate.

  • Purification: After hydrolysis, concentrate the solution and purify the resulting N-desmethyl product by recrystallization or column chromatography.[18]

Diagram: N-Demethylation Pathway

G Normepromazine rac-Normepromazine Desmethyl rac-N-Desmethyl-Normepromazine (Impurity D) Normepromazine->Desmethyl 1. ACE-Cl 2. Methanol

Caption: Synthesis of the N-desmethyl impurity.

III. Analytical Methodologies and Impurity Profiling

A robust analytical strategy is paramount for the detection, identification, and quantification of impurities in rac-Normepromazine Hydrochloride.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12] These studies involve subjecting the API to stress conditions more severe than those used in accelerated stability testing.

Stress ConditionTypical Reagents and ConditionsPotential Impurities Generated
Acid Hydrolysis 0.1 M HCl, refluxDegradation of the side chain, potential hydrolysis of the methoxy group.
Base Hydrolysis 0.1 M NaOH, refluxDegradation of the side chain.
Oxidation 3% H₂O₂, room temperatureNormepromazine Sulfoxide, Normepromazine N-Oxide, Sulfoxide N-oxide.
Thermal Degradation Dry heat (e.g., 80°C)Various unspecified degradation products.
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage products, oxidative species.
Analytical Techniques

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.[19][20][21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation data. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.

  • Gas Chromatography (GC): GC is primarily used for the analysis of residual solvents.

Diagram: Impurity Profiling Workflow

G API rac-Normepromazine HCl API Forced_Degradation Forced Degradation Studies API->Forced_Degradation HPLC_UV HPLC-UV Analysis API->HPLC_UV Routine Analysis Forced_Degradation->HPLC_UV Generate Degradants LC_MS LC-MS Analysis HPLC_UV->LC_MS Peak Identification Isolation Impurity Isolation (Prep-HPLC) LC_MS->Isolation Isolate Unknowns Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation Method_Validation Stability-Indicating Method Validation Structure_Elucidation->Method_Validation Reference Standards

Caption: A typical workflow for impurity profiling and analytical method development.

Conclusion

The effective control of impurities in rac-Normepromazine Hydrochloride is a multifaceted endeavor that requires a deep understanding of its synthetic and degradation chemistry. This guide has outlined the primary pathways for the formation of process-related and degradation impurities, providing a framework for their synthesis as reference standards. By integrating this chemical knowledge with robust analytical methodologies, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of rac-Normepromazine Hydrochloride, meeting the stringent requirements of regulatory authorities and safeguarding public health.

References

  • N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. ChemRxiv. August 24, 2020. Available from: [Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ResearchGate. December 2020. Available from: [Link]

  • Improved synthesis of 2‐methoxyphenothiazine. ResearchGate. January 2012. Available from: [Link]

  • CAS 55855-44-2 N-Nitroso Desmethyl Chlorpromazine Impurity. Anant Pharmaceuticals Pvt. Ltd. Accessed March 29, 2026. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. March 28, 2026. Available from: [Link]

  • CN105418537A - Synthetic method of 2-methoxy phenothiazine. Google Patents. Accessed March 29, 2026.
  • Synthesis of the N-oxides of phenothiazine antipsychotic agents. PubMed. Accessed March 29, 2026. Available from: [Link]

  • Control of impurities of pharmacopoeial substances - Scientific guideline. European Medicines Agency. April 22, 2004. Available from: [Link]

  • N-Nitroso Desmethyl Chlorpromazine Impurity. Alentris Research Pvt. Ltd. Accessed March 29, 2026. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Accessed March 29, 2026. Available from: [Link]

  • US3426020A - Synthesis of 2-substituted phenothiazines. Google Patents. Accessed March 29, 2026.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Accessed March 29, 2026. Available from: [Link]

  • N-Nitroso Desmethyl Chlorpromazine Impurity | 55855-44-2. SynZeal. Accessed March 29, 2026. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. February 15, 2026. Available from: [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency. December 8, 2022. Available from: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. Ijisrt.Com. Accessed March 29, 2026. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. Accessed March 29, 2026. Available from: [Link]

  • Analysis of impurities in pharmaceuticals. Wiley Analytical Science. June 1, 2021. Available from: [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. Accessed March 29, 2026. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. September 22, 2025. Available from: [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. Therapeutic Goods Administration (TGA). Accessed March 29, 2026. Available from: [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). Accessed March 29, 2026. Available from: [Link]

  • Chemical synthesis of N-oxide metabolites of chlorpromazine and fluphenazine. ResearchGate. Accessed March 29, 2026. Available from: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. May 1, 2009. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. October 15, 2020. Available from: [Link]

  • A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. SciSpace. August 30, 2019. Available from: [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Accessed March 29, 2026. Available from: [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC - NIH. Accessed March 29, 2026. Available from: [Link]

  • Chlorpromazine Sulfoxide N-oxide Impurity. Veeprho. Accessed March 29, 2026. Available from: [Link]

  • Chlorpromazine N oxide. Veeprho. Accessed March 29, 2026. Available from: [Link]

  • CN102617509A - Chlorpromazine hydrochloride synthesis process. Google Patents. Accessed March 29, 2026.
  • CN102617509B - Chlorpromazine hydrochloride synthesis process. Google Patents. Accessed March 29, 2026.
  • CN118598824B - A kind of synthetic method of promethazine hydrochloride. Google Patents. Accessed March 29, 2026.
  • Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. PMC. April 2, 2019. Available from: [Link]

  • Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. PMC. Accessed March 29, 2026. Available from: [Link]

  • Delamanid N-Oxide Impurity. SynZeal. Accessed March 29, 2026. Available from: [Link]

  • Synthesis of rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol. An unusual double rearrangement leading to the ortho- and para-f oxide-bridged phenylmorphan isomers. PubMed. February 7, 2004. Available from: [Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of rac Normepromazine Hydrochloride: A Mechanistic Guide

Executive Summary rac Normepromazine Hydrochloride (also known as desmethylmethotrimeprazine HCl) is the primary N-demethylated active metabolite of the phenothiazine neuroleptic levomepromazine (methotrimeprazine). Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac Normepromazine Hydrochloride (also known as desmethylmethotrimeprazine HCl) is the primary N-demethylated active metabolite of the phenothiazine neuroleptic levomepromazine (methotrimeprazine). While the parent compound is heavily utilized in psychiatric and palliative care, understanding the in vitro safety profile of its circulating metabolites is critical for mapping the drug's overall toxicological burden. In fatal overdose scenarios, normepromazine has been detected at concentrations of 2.0 mg/L alongside its parent drug, underscoring its significant contribution to systemic toxicity[1].

This technical whitepaper synthesizes the core in vitro liabilities of rac normepromazine HCl—specifically its cardiotoxic potential via hERG channel inhibition and its propensity to induce lysosomal storage disorders—while providing field-proven, self-validating experimental protocols to assess these risks.

Cardiotoxicity: hERG Potassium Channel Liability

Like many phenothiazine derivatives, rac normepromazine exhibits a high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Blockade of the rapid delayed rectifier potassium current ( IKr​ ) is the primary mechanistic driver for drug-induced QT interval prolongation and the subsequent risk of Torsades de Pointes (TdP)[2]. The lipophilic structural moiety of phenothiazines allows them to enter the inner cavity of the hERG channel and bind directly to the aromatic residues F656 and Y652[3].

HERG_Pathway A rac Normepromazine HCl (Phenothiazine Metabolite) B hERG Channel (Kv11.1) Binding at F656/Y652 A->B Direct Inhibition C Decreased I_Kr Current (Potassium Efflux Block) B->C Pore Blockade D Action Potential Prolongation C->D Delayed Repolarization E QT Interval Prolongation (Arrhythmogenic Risk) D->E ECG Manifestation

Caption: Mechanism of rac Normepromazine-induced hERG blockade and QT prolongation.

Protocol 1: Automated Whole-Cell Patch-Clamp Assay for hERG Inhibition

Rationale: The whole-cell patch-clamp technique is prioritized over rubidium ( 86 Rb + ) efflux assays because it provides high-fidelity, real-time resolution of channel gating kinetics. This is critical for distinguishing between state-dependent blockades (typical of phenothiazines) and simple non-specific pore occlusion. Self-Validating System: The assay incorporates a strict built-in quality control threshold; a positive control (E-4031, 100 nM) must yield >90% inhibition, and leak currents must remain <10% of the peak tail current to validate the recording well.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health and uniform channel density.

  • Electrophysiological Setup: Transfer cells to the recording chamber of an automated patch-clamp system. Use an intracellular solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

  • Voltage Protocol: Hold the membrane potential at -80 mV to ensure channels are in the fully closed state. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and subsequently inactivate the channels.

  • Tail Current Elicitation: Repolarize the cell to -50 mV for 2 seconds. This rapidly recovers the channels from inactivation into the open state, eliciting a robust outward tail current ( IKr​ ) before they slowly deactivate.

  • Compound Application: Perfuse rac normepromazine HCl at escalating concentrations (0.1 μ M to 30 μ M). Measure the peak tail current amplitude at each concentration once steady-state block is achieved (typically 3-5 minutes).

  • Data Analysis: Calculate the fractional block and fit the concentration-response curve using the Hill equation to derive the IC 50​ .

Lysosomal Trapping and Drug-Induced Phospholipidosis (DIP)

rac Normepromazine is a classic Cationic Amphiphilic Drug (CAD). Its lipophilic phenothiazine ring allows it to readily cross cell membranes, while its basic amine group becomes protonated in the highly acidic environment of lysosomes (pH ~4.5). This protonation traps the molecule within the lysosome, where it directly inhibits Lysosomal Phospholipase A2 (PLA2G15)[4]. This metabolic blockade prevents the normal degradation of intracellular phospholipids, leading to the formation of multi-lamellar bodies—the morphological hallmark of drug-induced phospholipidosis (DIP)[5].

PLD_Workflow N1 Cationic Amphiphilic Drug (rac Normepromazine) N2 Lysosomal Trapping (Protonation in low pH) N1->N2 Cellular Uptake N3 Inhibition of PLA2G15 (Lysosomal Phospholipase A2) N2->N3 Accumulation & Binding N4 Accumulation of Intracellular Phospholipids N3->N4 Metabolic Blockade N5 Multi-lamellar Bodies (Drug-Induced Phospholipidosis) N4->N5 Morphological Alteration

Caption: Pathway of lysosomal trapping and drug-induced phospholipidosis by CADs.

Protocol 2: High-Content Screening (HCS) for Phospholipidosis

Rationale: HepG2 cells are selected as the in vitro model due to their robust basal lipid metabolism and high expression of lysosomal enzymes, making them highly sensitive to CAD-induced metabolic disruptions. Using a fluorescent phospholipid analog allows for direct, high-throughput visualization of lipid accumulation, bypassing the low-throughput bottleneck of traditional electron microscopy. Self-Validating System: Amiodarone (10 μ M) is run concurrently as a positive control. The assay is considered valid only if the Z'-factor for the amiodarone vs. vehicle control wells is 0.5, ensuring a robust signal-to-background ratio.

  • Cell Seeding: Seed HepG2 cells in a 96-well optical-bottom plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Lipid Probe Co-incubation: Prepare culture media containing rac normepromazine HCl (dose-response range: 1 μ M to 50 μ M) supplemented with 10 μ M of a fluorescent phospholipid probe (e.g., NBD-PE or HCS LipidTOX Red).

  • Treatment Window: Expose the cells to the treatment media for 48 hours. This extended incubation is critical, as phospholipidosis is a cumulative metabolic disorder rather than an acute cytotoxic event.

  • Nuclear Counterstaining: Wash the cells twice with PBS and stain with Hoechst 33342 (1 μ g/mL) for 15 minutes to demarcate cell nuclei for automated cell counting and viability assessment.

  • High-Content Imaging: Image the plates using an automated confocal HCS platform. Acquire images in the DAPI (nuclei) and TRITC/FITC (phospholipid probe) channels.

  • Image Analysis: Use HCS software to quantify the total integrated fluorescence intensity of the lipid probe per viable cell. Calculate the fold-increase relative to the vehicle control (0.1% DMSO).

Quantitative Safety Profile Summary

To facilitate rapid risk assessment, the following table synthesizes the in vitro and toxicological parameters associated with rac normepromazine HCl and its parent class.

ParameterAssay / ModelValue / RangeClinical Relevance
hERG IC 50​ Whole-cell patch-clamp (HEK293)~1.5 - 5.0 μ MModerate risk of QT prolongation at supratherapeutic doses.
PLA2G15 IC 50​ In vitro enzymatic assay< 10 μ MHigh potential for drug-induced phospholipidosis (DIP) upon chronic exposure.
Cytotoxicity (CC 50​ ) HepG2 Cell Viability (ATP assay)25 - 50 μ M*Hepatocellular injury driven by mitochondrial impairment and ROS generation.
Fatal Blood Conc. Postmortem Toxicology 2.0 mg/LSevere CNS depression and cardiotoxicity in overdose scenarios.

*Note: Values are extrapolated from validated phenothiazine class data and parent compound (levomepromazine) profiling.

Conclusion

The safety profile of rac normepromazine HCl is intrinsically linked to its physicochemical properties as a phenothiazine and a cationic amphiphilic drug. Its primary in vitro liabilities—hERG channel blockade and lysosomal phospholipase inhibition—necessitate rigorous preclinical monitoring. By employing self-validating, high-throughput electrophysiological and high-content imaging assays, researchers can accurately map its toxicodynamic boundaries, ensuring safer therapeutic windows for phenothiazine-derived compounds.

References

  • Avis, S. P., & Holzbecher, M. D. (1996). A Fatal Case of Methotrimeprazine Overdose. Journal of Forensic Sciences. 1

  • Titier, K., et al. (2005). Comparative evaluation of hERG potassium channel blockade by antipsychotics. ResearchGate. 2

  • Kasahara, T., et al. (2006). Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format. Cell Biology and Toxicology / NIH. 5

  • Muehlbacher, M., et al. (2012). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. NIH / PubMed. 4

  • Jiang, X., et al. (2019). Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency. Semantic Scholar. 3

Sources

Foundational

Unveiling the Interactome: Preliminary Proteomic Screening of rac Normepromazine Hydrochloride

Executive Summary & Mechanistic Rationale rac Normepromazine Hydrochloride is the racemic hydrochloride salt of normepromazine (desmethylmethotrimeprazine), a primary active metabolite of the phenothiazine neuroleptic le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

rac Normepromazine Hydrochloride is the racemic hydrochloride salt of normepromazine (desmethylmethotrimeprazine), a primary active metabolite of the phenothiazine neuroleptic levomepromazine[1][2]. While classically recognized for its multi-receptor antagonism (dopaminergic D2, histaminergic H1, and alpha-adrenergic), the repurposing of phenothiazines in oncology and neuropharmacology demands a rigorous re-evaluation of their interactomes. For instance, phenothiazines have been recently identified as potent activators of Protein Phosphatase 2A (PP2A), driving apoptosis in malignant models[3].

To move beyond the confirmation bias inherent in targeted assays, we must employ an unbiased, proteome-wide screening strategy. Thermal Proteome Profiling (TPP) stands as the gold standard for this application. TPP leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding[4][5]. By coupling the Cellular Thermal Shift Assay (CETSA) with multiplexed quantitative mass spectrometry, we can map direct targets, indirect downstream effectors, and off-target liabilities of rac Normepromazine in living cells[6].

Mechanism Drug rac Normepromazine HCl Target1 PP2A Holoenzyme (Direct Binding) Drug->Target1 Target2 GPCRs (D2/H1) (Antagonism) Drug->Target2 Target3 Off-Targets (Identified via MS) Drug->Target3 Effect1 Dephosphorylation Target1->Effect1 Effect3 Antipsychotic / Sedative Target2->Effect3 Effect2 Apoptosis / Cell Arrest Effect1->Effect2

Putative molecular targets and phenotypic outcomes of rac Normepromazine.

Core Proteomic Screening Workflows

When screening highly lipophilic and promiscuous compounds like rac Normepromazine, traditional TPP—which analyzes only the soluble protein fraction—often fails to detect multipass transmembrane proteins (e.g., GPCRs) due to their inherent instability in aqueous buffers. To circumvent this, our protocol integrates Precipitate-Supported TPP (PSTPP)[7]. By analyzing both the soluble supernatant and the precipitate fractions, we drastically improve the screening specificity and sensitivity for membrane-bound targets[7].

TPP_Workflow A Live Cell Culture B rac Normepromazine A->B C Thermal Gradient B->C D Protein Extraction C->D E TMT Labeling D->E F LC-MS/MS E->F G Target Deconvolution F->G

Thermal Proteome Profiling (TPP) workflow for rac Normepromazine target deconvolution.

Protocol 1: Live-Cell Precipitate-Supported TPP (PSTPP)

Causality & Expert Insight: Performing the thermal shift assay in live cells preserves native protein complexes and physiological ATP concentrations. This is critical because phenothiazine binding dynamics can be heavily influenced by the intracellular microenvironment and the presence of endogenous cofactors[4][8].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture K562 or HeLa cells to 80% confluence. Treat cells with a concentration gradient of rac Normepromazine HCl (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) or a DMSO vehicle control for 1 hour at 37°C.

  • Harvesting & Aliquoting: Wash cells twice with ice-cold PBS to remove unbound extracellular drug. Resuspend in PBS containing protease inhibitors and divide into equal 50 µL aliquots in 0.2 mL PCR tubes[7].

  • Thermal Denaturation: Subject the parallel aliquots to a precise temperature gradient (e.g., 37°C to 65°C) for exactly 3 minutes in a thermal cycler. Follow immediately with a 2-minute equilibration at room temperature to allow irreversible aggregation of denatured proteins[7].

  • Lysis & Fractionation: Lyse the cells using a mild non-ionic detergent (e.g., 0.4% NP-40). Centrifuge at 20,000 × g for 10 minutes at 4°C to separate the soluble supernatant from the precipitate[7]. Crucial Step: Retain both fractions. The precipitate fraction contains abundant information on drug-induced stability shifts for membrane proteins that would otherwise be discarded[7].

Protocol 2: TMT-Multiplexed LC-MS/MS Acquisition

Causality & Expert Insight: Isobaric mass tagging (e.g., TMTpro 16-plex) is mandatory for this workflow. It allows the simultaneous quantification of all temperature points or concentration gradients in a single MS run, eliminating run-to-run variability and enabling the construction of high-fidelity melting curves[5][8].

Step-by-Step Methodology:

  • Protein Digestion: Denature, reduce (DTT), and alkylate (IAA) the proteins from both the soluble and precipitate fractions. Perform overnight in-solution digestion using sequencing-grade Trypsin at 37°C[5].

  • Isobaric Labeling: Label the resulting peptides with TMTpro reagents for 1 hour at room temperature. Quench the reaction with 5% hydroxylamine and pool the labeled samples[5].

  • High-pH Fractionation: Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography (RPLC). This reduces sample complexity, mitigating the co-isolation interference that plagues complex proteomic samples[8].

  • LC-MS/MS Analysis: Analyze the fractions on an Orbitrap mass spectrometer. Utilize a Synchronous Precursor Selection (SPS)-MS3 method. Expert Note: MS3 is critical here to prevent ratio compression caused by co-fragmenting background peptides, ensuring accurate quantification of the TMT reporter ions[6][8].

Data Presentation & Target Validation

Following MS acquisition, relative protein abundances are plotted against temperature to generate melting curves. A positive target engagement is indicated by a statistically significant shift in the melting temperature (ΔTm). For rac Normepromazine, we anticipate shifts across several functional classes.

Quantitative Data Summary

Table 1: Expected Proteomic Signatures for rac Normepromazine HCl Screening

Target Protein / ComplexFunctional ClassExpected ΔTm ShiftBiological Implication
PP2A Scaffold (PR65) Phosphatase+3.5°C to +5.0°CDirect binding activates PP2A, leading to dephosphorylation of oncogenic substrates and apoptosis[3].
Dopamine D2 Receptor GPCR+2.0°C to +4.1°CPrimary mechanism for antipsychotic efficacy; detection heavily relies on PSTPP methodology[7].
Histamine H1 Receptor GPCR+2.5°C to +3.8°CHigh-affinity off-target binding responsible for the profound sedative effects of the drug.
Calmodulin (CaM) Calcium Sensor+1.5°C to +2.2°CKnown phenothiazine binding hub; regulates downstream kinase signaling pathways.

Bioinformatics Note: Traditional sigmoid melting curve fitting can fail for human proteins with multiple unfolding transitions. Implementing deep learning-based image recognition algorithms to analyze the denaturation curves from PSTPP data drastically improves the identification of true targets while minimizing false positives[7].

Conclusion

The preliminary proteomic screening of rac Normepromazine Hydrochloride requires a departure from classical targeted assays. By deploying an advanced, self-validating PSTPP workflow coupled with SPS-MS3 quantification, researchers can confidently map the drug's interactome. This unbiased approach not only confirms expected GPCR engagements but also illuminates novel cytosolic interactions, paving the way for the strategic repurposing of phenothiazines in modern therapeutics.

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Protocols & Analytical Methods

Method

Application Note: Preparation, Characterization, and Certification of rac-Normepromazine Hydrochloride Analytical Reference Standard

Target Audience: Analytical Chemists, Metrologists, and Pharmaceutical Drug Development Professionals Document Type: Technical Protocol & Certification Guide Introduction and Metrological Context rac-Normepromazine Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metrologists, and Pharmaceutical Drug Development Professionals Document Type: Technical Protocol & Certification Guide

Introduction and Metrological Context

rac-Normepromazine Hydrochloride (CAS: 1246814-56-1)[1], also known as rac-desmethylmethotrimeprazine HCl, is a critical phenothiazine derivative. It frequently appears as a primary metabolite and synthetic impurity of the antipsychotic drug levomepromazine (methotrimeprazine). In pharmaceutical quality control, the accurate quantification of impurities requires highly characterized Analytical Reference Standards.

To ensure global laboratory harmonization, reference materials must be produced under the stringent guidelines of ISO 17034 [2],[3]. This standard mandates that reference material producers (RMPs) establish metrological traceability and a comprehensive measurement uncertainty budget[4].

This application note details a self-validating workflow for the preparation and certification of rac-Normepromazine HCl. Because phenothiazines are highly susceptible to photolytic degradation and S-oxidation[5], this protocol emphasizes the causality behind environmental controls and orthogonal analytical techniques.

Physicochemical Profiling

Before initiating the certification workflow, the fundamental properties of the target compound must be established to dictate the handling and analytical conditions.

Table 1: Physicochemical Properties of rac-Normepromazine HCl

ParameterSpecification / Value
Chemical Name (±)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine hydrochloride
CAS Registry Number 1246814-56-1
Molecular Formula C₁₈H₂₂N₂OS · HCl
Molecular Weight 350.91 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Methanol, DMSO, and Water
Degradation Pathways S-Oxidation (forming sulfoxides), Photolysis

The Self-Validating Certification Logic

A core tenet of ISO 17034 is that a single analytical method is insufficient for assigning an absolute purity value due to inherent method biases (e.g., UV-transparent impurities in HPLC)[6]. To create a self-validating system , we employ an orthogonal approach:

  • Mass Balance (Indirect Method): Subtracting the sum of all measured impurities (organic, inorganic, and volatile) from 100%.

  • Quantitative NMR (Direct Method): Measuring the absolute purity directly against an independent primary standard (e.g., Maleic Acid).

When the results of these two independent pathways agree within their respective statistical uncertainties, the assigned property value is considered metrologically valid.

ISO17034_Workflow A Raw Material Synthesis rac-Normepromazine HCl B Purification (Recrystallization / Prep-HPLC) A->B C Identity Confirmation (HRMS, 1H/13C NMR, IR) B->C D Absolute Purity Assignment C->D D1 Mass Balance (HPLC + TGA + KF + ROI) D->D1 D2 Quantitative NMR (Internal Standard Method) D->D2 E ISO 17034 Metrological Validation D1->E D2->E E1 Homogeneity Testing (ANOVA on 10+ bottles) E->E1 E2 Stability Testing (Isochronous Design) E->E2 F Certified Reference Material (CRM) Issuance of CoA E1->F E2->F

Figure 1. Orthogonal workflow for ISO 17034 reference material certification.

Step-by-Step Experimental Protocols

Protocol A: Chromatographic Purity Assessment (HPLC-UV)

Causality: Phenothiazines possess a tricyclic structure that yields strong UV absorbance, but their secondary amine groups can cause severe peak tailing on standard silica columns. An acidic mobile phase (pH ~2.5) is utilized to fully protonate the amine, ensuring sharp peak shapes and reproducible retention times[7],[8]. Furthermore, all sample preparation must be conducted in actinic (amber) glassware to prevent photolytic S-oxidation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of rac-Normepromazine HCl into a 10 mL amber volumetric flask.

  • Dilution: Dissolve and make up to volume using the initial mobile phase (95% Buffer / 5% Acetonitrile). Sonicate for 2 minutes.

  • System Setup: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Milli-Q water (degassed).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Execution: Inject 10 µL of the sample using the gradient program outlined in Table 2. Monitor the eluate at 254 nm.

  • Data Analysis: Integrate all peaks with a signal-to-noise ratio > 10. Calculate the total organic impurities as Area %.

Table 2: HPLC-UV Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
15.040601.0
20.010901.0
22.010901.0
22.19551.0
28.09551.0
Protocol B: Absolute Purity Determination via qNMR

Causality: To validate the HPLC mass balance, qNMR is performed. Because qNMR relies on the integration of proton signals rather than UV chromophores, it is blind to UV response factors, providing a true mass fraction. Maleic acid is selected as the internal standard (IS) because its sharp singlet at ~6.2 ppm does not interfere with the aromatic (6.8–7.2 ppm) or aliphatic signals of normepromazine.

Step-by-Step Methodology:

  • Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of rac-Normepromazine HCl and ~5 mg of NIST-traceable Maleic Acid CRM into a static-free weighing boat.

  • Solvation: Transfer the powders to a 2 mL amber glass vial. Add 1.0 mL of Deuterated Methanol (CD₃OD) containing 0.01% TMS.

  • Transfer: Transfer 600 µL of the completely dissolved mixture into a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay (D1) of at least 30 seconds (to ensure complete longitudinal relaxation of all protons). Accumulate 64 scans.

  • Calculation: Determine the absolute purity using the standard qNMR equation, comparing the integral of the target phenothiazine aromatic proton against the Maleic acid olefinic proton.

DegradationControl Parent rac-Normepromazine HCl (Intact API) Oxidation S-Oxidation (Light/Air Exposure) Parent->Oxidation Sulfoxide Normepromazine Sulfoxide (Major Impurity) Oxidation->Sulfoxide Control1 Actinic Glassware & Argon Headspace Control1->Oxidation Prevents Control2 HPLC-UV Resolution (Acidic Gradient) Control2->Sulfoxide Quantifies

Figure 2. Mechanistic control and analytical monitoring of phenothiazine S-oxidation.

Protocol C: ISO 17034 Homogeneity and Stability Testing

Causality: A certified value is useless if the material degrades in transit or varies from vial to vial. Homogeneity testing ensures the bulk powder was adequately blended, while an isochronous stability study minimizes analytical drift by testing all time-point samples simultaneously at the end of the study.

Step-by-Step Methodology:

  • Homogeneity Sampling: Randomly select 10 vials from the final packaged batch of rac-Normepromazine HCl.

  • Replicate Analysis: Analyze each vial in triplicate using the validated HPLC-UV method (Protocol A).

  • Statistical Evaluation: Perform a one-way ANOVA to calculate the between-bottle variance ( sbb​ ) and within-bottle variance ( swb​ ). The uncertainty due to homogeneity ( uhom​ ) is derived from these variances.

  • Isochronous Stability Setup: Store reference vials at the reference temperature (-20°C). Place test vials at the transport temperature (40°C) and storage temperature (2-8°C).

  • Time Points: At 1, 2, and 4 weeks, move a set of test vials from the elevated temperatures to the -20°C reference freezer.

  • Final Analysis: At week 4, analyze all vials (reference and test) in a single analytical sequence to eliminate day-to-day instrument variability.

Data Presentation & Uncertainty Budget

The final step in ISO 17034 certification is combining all sources of uncertainty into an expanded uncertainty budget ( UCRM​ ).

Table 3: Representative ISO 17034 Certification Summary

ParameterAnalytical TechniqueResultStandard Uncertainty ( u )
Purity (Mass Balance) HPLC + TGA + KF + ROI99.65%0.12%
Purity (qNMR) ¹H-NMR vs Maleic Acid99.58%0.15%
Homogeneity HPLC-UV (ANOVA)Conforms0.08% ( uhom​ )
Short-Term Stability HPLC-UV (Isochronous)Conforms0.05% ( usts​ )
Long-Term Stability HPLC-UV (Isochronous)Conforms0.10% ( ults​ )
Final Certified Value Orthogonal Consensus 99.6% ± 0.4% (k=2, 95% CI)

Conclusion

The preparation of a rac-Normepromazine Hydrochloride analytical reference standard requires strict adherence to metrological principles to overcome the molecule's inherent instability to light and oxidation. By utilizing an orthogonal self-validating approach—cross-referencing chromatographic mass balance with qNMR—and executing rigorous homogeneity and isochronous stability testing, RMPs can generate a robust Certified Reference Material (CRM) fully compliant with ISO 17034 requirements.

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Application

Application Note: Quantitative LC-MS/MS Analysis of rac Normepromazine Hydrochloride in Biological Matrices

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Content Focus: Methodological design, mechanistic causality, and LC-MS/MS protocol optimization. Introduction & Pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Content Focus: Methodological design, mechanistic causality, and LC-MS/MS protocol optimization.

Introduction & Pharmacological Context

rac Normepromazine Hydrochloride (CAS: 1246814-56-1)[1], widely referred to in clinical literature as N-desmethyllevomepromazine , is the primary active metabolite of the phenothiazine neuroleptic levomepromazine (methotrimeprazine)[2]. Levomepromazine is utilized extensively in psychiatry for its antipsychotic properties and in palliative care for severe analgesia and sedation[3].

Because normepromazine retains significant pharmacological activity at dopaminergic (D2), serotonergic (5-HT2), and adrenergic receptors, monitoring its concentration alongside the parent drug is critical for Therapeutic Drug Monitoring (TDM) and forensic toxicology[4]. In postmortem investigations, understanding the concentration ratios between levomepromazine and normepromazine helps toxicologists differentiate between acute fatal toxicity and chronic therapeutic adherence, especially given the complex postmortem redistribution of phenothiazines[3].

Metabolic Pathway

Levomepromazine undergoes extensive hepatic biotransformation. The primary metabolic route is N-demethylation catalyzed by the Cytochrome P450 (CYP) system, yielding rac normepromazine, which can be further demethylated to didesmethyllevomepromazine[5].

Pathway Levo Levomepromazine (Parent Drug) CYP CYP450 Enzymes (Hepatic N-demethylation) Levo->CYP Norme rac Normepromazine (Active Metabolite) CYP->Norme Dides Didesmethyllevomepromazine (Secondary Metabolite) Norme->Dides Further Demethylation

Figure 1: Hepatic N-demethylation pathway of levomepromazine to rac normepromazine.

Analytical Strategy & Causality

Historically, phenothiazines and their metabolites were quantified using Gas Chromatography-Mass Spectrometry (GC-MS)[6] or HPLC with UV detection[5]. However, these methods often require extensive derivatization (e.g., silylation of polar metabolites) or lack the sensitivity required for low-abundance metabolites.

Modern protocols rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]. The secondary amine structure of normepromazine makes it highly amenable to Electrospray Ionization in positive mode (ESI+) . By utilizing a mobile phase acidified with 0.1% formic acid, we force the protonation of the amine, generating an abundant [M+H]+ precursor ion at m/z 315.2[4].

Analyte Properties & MRM Parameters

To ensure a self-validating system, an isotopically labeled internal standard (IS), such as Promazine-d6 or Chlorpromazine-d6, must be spiked into the matrix prior to extraction. This corrects for matrix-induced ion suppression and variable extraction recoveries.

Table 1: Physicochemical Properties and Representative MRM Transitions

ParameterSpecification
Analyte Name rac Normepromazine Hydrochloride
Synonyms N-desmethyllevomepromazine HCl
CAS Number 1246814-56-1[1]
Molecular Formula C18​H22​N2​OS⋅HCl
Free Base Exact Mass 314.145 Da[7]
Ionization Mode ESI Positive (+)
Precursor Ion [M+H]+ m/z 315.2[4]
Quantifier Transition m/z 315.2 72.1 (Side-chain cleavage)
Qualifier Transition m/z 315.2 199.1 (Phenothiazine ring)

*Note: Exact MRM transitions and collision energies must be empirically optimized on your specific triple quadrupole instrument[4].

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

While simple protein precipitation (PPT) is fast, it leaves behind endogenous phospholipids that cause severe ion suppression in the ESI source. For robust quantification, a mixed-mode or C18 Solid-Phase Extraction (SPE) is highly recommended[8].

Step-by-Step SPE Workflow:

  • Sample Aliquoting: Transfer 200 µL of human plasma/serum to a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of IS working solution (e.g., Promazine-d6 at 500 ng/mL). Vortex for 10 seconds.

  • Matrix Disruption: Add 200 µL of 0.1 M Phosphate Buffer (pH 7.0) to disrupt protein binding.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (100 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade water. Do not let the sorbent dry.

  • Sample Loading: Load the buffered plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash interferences with 1 mL of 5% Methanol in water. Apply high vacuum for 2 minutes to dry the cartridge bed completely.

  • Elution: Elute the target analytes with 1 mL of 100% Methanol (or Acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and transfer to an autosampler vial.

Workflow Sample Biological Matrix (Plasma/Serum + IS) SPE Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute Sample->SPE Dry Evaporate & Reconstitute (N2 gas, Mobile Phase A) SPE->Dry LC UHPLC Separation (C18 Column, Gradient Elution) Dry->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: End-to-end analytical workflow for rac normepromazine quantification.

UHPLC Chromatographic Conditions

A sub-2-micron C18 column is utilized to achieve sharp peak shapes and resolve normepromazine from the parent drug (levomepromazine) and other isobaric interferences.

  • Analytical Column: ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Injection Volume: 5 µL.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Table 2: UHPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
1.000.40955
4.000.401090
5.500.401090
5.600.40955
7.500.40955 (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters

Data acquisition is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[2].

Table 3: General ESI+ Source Parameters

ParameterRecommended Value
Capillary Voltage 3500 V
Desolvation Temperature 500 °C
Desolvation Gas Flow (N2) 800 L/hr
Cone Gas Flow 50 L/hr
Source Temperature 150 °C
Collision Gas Argon (optimized pressure)

Method Validation & Quality Control (E-E-A-T Insights)

To ensure the trustworthiness of the analytical data, the protocol must be validated according to FDA or EMA bioanalytical guidelines.

  • Matrix Effect Evaluation: Phenothiazines are notoriously susceptible to matrix effects. Calculate the Matrix Factor (MF) by comparing the peak area of normepromazine spiked into post-extracted blank matrix versus the peak area in neat solvent. An IS-normalized MF between 0.85 and 1.15 is required.

  • Carryover Mitigation: Normepromazine can exhibit carryover in the autosampler due to non-specific binding to needle surfaces. Using a strong wash solvent (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% Formic Acid) is critical to prevent false positives in low-concentration samples.

  • Stability: Normepromazine and its parent drug are sensitive to light and oxidation (forming sulfoxides). All sample preparation should ideally be conducted under amber lighting, and extracts should be kept in amber autosampler vials[4][9].

References

  • o-Desmethyllevomepromazine | C18H22N2OS | CID 71407413 - PubChem National Institutes of Health (NIH)[Link]

  • Promazine-impurities | Pharmaffiliates Pharmaffiliates [Link]

  • Influence of CYP2D6 genotype on the disposition of the enantiomers of venlafaxine and its major metabolites in postmortem femoral blood Diva-Portal[Link]

  • Possible levomepromazine-clozapine interaction: Two case reports ResearchGate[Link]

  • Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography ResearchGate[Link]

  • Case Study: Distribution and Redistribution of Levomepromazine and its Metabolites in a Fatal Poisoning ResearchGate[Link]

  • High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites Department of Science Service (DSS)[Link]

Sources

Method

Application Note: Comprehensive Impurity Profiling of rac Normepromazine Hydrochloride in Pharmaceutical Formulations

Introduction and Regulatory Context In the pharmaceutical industry, the control of impurities is a critical quality attribute that directly impacts the safety and efficacy of drug products. The International Council for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

In the pharmaceutical industry, the control of impurities is a critical quality attribute that directly impacts the safety and efficacy of drug products. The International Council for Harmonisation (ICH) Q3A and Q3B guidelines strictly mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished formulations[1][2].

Phenothiazine derivatives, such as Levomepromazine (Methotrimeprazine) and Promazine, are notoriously susceptible to degradation via photo-oxidation and thermal stress during manufacturing and storage[1][3]. A primary degradation product and process-related impurity of Levomepromazine is rac Normepromazine Hydrochloride (CAS: 1246814-56-1; MW: 350.91 g/mol )[4][5]. Structurally, it is the N-desmethyl secondary amine analog of the parent tertiary amine API. Because even trace amounts of unidentified impurities can pose toxicological risks, modern impurity profiling relies heavily on hyphenated analytical techniques like LC-MS/MS to provide both chromatographic separation and definitive structural elucidation[2][6].

This application note details a robust, self-validating HPLC-ESI-MS/MS protocol designed specifically for the detection and quantification of rac Normepromazine in complex pharmaceutical matrices.

Mechanistic Insights: The N-Demethylation Pathway

Understanding the causality behind impurity formation is essential for developing targeted analytical methods. Phenothiazines contain a highly reactive tertiary aliphatic amine side chain. When exposed to oxidative stress (e.g., atmospheric oxygen, light, or trace peroxides in excipients), the tertiary amine undergoes oxidation to form an unstable N-oxide intermediate[3].

This intermediate subsequently undergoes structural rearrangement and hydrolysis, resulting in the loss of a methyl group (as formaldehyde) and the formation of the secondary amine, rac Normepromazine.

Pathway Levo Levomepromazine (API) Stress Oxidative / Photolytic Stress Levo->Stress Inter N-Oxide Intermediate Stress->Inter Norm rac-Normepromazine (Impurity) Inter->Norm N-demethylation Form Formaldehyde (Loss of -CH3) Inter->Form

Fig 1. Oxidative N-demethylation pathway of Levomepromazine to rac-Normepromazine.

Analytical Strategy and Workflow

To confidently profile rac Normepromazine, standard HPLC-UV is insufficient due to the lack of structural confirmation. We employ an HPLC-PDA-ESI-MS/MS workflow.

Causality of Methodological Choices:

  • Buffer Selection: Phenothiazines are highly basic (pKa ~9.0). Using a 10 mM Ammonium Acetate buffer adjusted to pH 5.0 ensures the analytes are fully ionized, preventing peak tailing caused by secondary silanol interactions on the stationary phase[7][8]. Furthermore, ammonium acetate is volatile, preventing MS source contamination.

  • Ionization Mode: Positive Electrospray Ionization (+ESI) is selected because the secondary amine of Normepromazine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 315.1.

Workflow N1 Sample Preparation (API & Formulation) N2 Chromatographic Separation (HPLC) N1->N2 N3 Structural Elucidation (ESI-MS/MS) N2->N3 N4 Quantification & Validation N3->N4 N5 ICH Q3A/B Compliance Reporting N4->N5

Fig 2. End-to-end analytical workflow for rac Normepromazine impurity profiling.

Experimental Protocol

Sample Preparation (Self-Validating Extraction)

To ensure the protocol is self-validating, the extraction process includes a matrix spike to calculate recovery rates, proving the absence of ion suppression.

  • Standard Preparation: Accurately weigh 1.0 mg of rac Normepromazine Hydrochloride reference standard and dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 100 µg/mL stock.

  • Sample Extraction: Crush 10 Levomepromazine tablets. Transfer an amount equivalent to 50 mg of API into a 50 mL volumetric flask.

  • Solubilization: Add 30 mL of extraction solvent (Methanol:Water, 50:50). Sonicate for 15 minutes at 20°C to prevent thermal degradation.

  • Spike Recovery Check (Validation Step): In a separate flask, prepare the same sample matrix but spike it with 50 µL of the impurity stock solution prior to sonication.

  • Filtration: Make up to volume, mix well, and filter through a 0.22 µm PTFE syringe filter into LC vials. Discard the first 2 mL of the filtrate to avoid membrane adsorption artifacts.

LC-MS/MS Operational Parameters

The following parameters are optimized for the baseline resolution of the parent API and its desmethyl impurity.

Table 1: HPLC and MS/MS Method Specifications

ParameterSpecificationCausality / Rationale
Column Agilent Zorbax SB-C18 (150 × 4.6 mm, 5 µm)Excellent retention for basic phenothiazines; resists silanol interactions[7].
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Volatile buffer compatible with ESI-MS; ensures full ionization of the amine[8].
Mobile Phase B Acetonitrile (LC-MS Grade)Provides optimal elution strength and peak sharpness.
Gradient Program 0-2 min: 15% B; 2-10 min: 15%→85% BGradient ensures polar degradants elute early, while hydrophobic API elutes later.
Flow Rate 0.8 mL/min (Split 1:4 to MS)Balances chromatographic resolution with MS desolvation capacity.
Column Temp 30°CStabilizes retention times and reduces column backpressure.
ESI Mode Positive Ionization (+ESI)Phenothiazines readily accept protons at the secondary/tertiary amine.
MS Transitions m/z 315.1 → 100.1 (Normepromazine)Precursor [M+H]+ fragments to the characteristic side-chain product ion.

Data Presentation and System Suitability

A hallmark of a trustworthy analytical method is its adherence to strict system suitability testing (SST) prior to sample analysis. The system must prove its resolving power and sensitivity to meet ICH Q3A/B reporting thresholds (typically 0.05% - 0.1% for APIs)[1][3].

Table 2: System Suitability and Validation Criteria

ParameterAcceptance CriteriaPurpose within the Self-Validating System
Resolution ( Rs​ ) > 2.0 (API vs. Impurity)Ensures baseline separation so the massive API peak does not mask the trace impurity.
Tailing Factor ( T ) ≤ 1.5Indicates the absence of secondary silanol interactions which can cause peak broadening.
% RSD (Peak Area) ≤ 2.0% (n=6 injections)Confirms autosampler precision and overall system stability.
Spike Recovery 98.0% - 102.0%Validates extraction efficiency and proves the absence of matrix-induced ion suppression.
LOD / LOQ ≤ 0.01% / ≤ 0.03%Guarantees the method is sensitive enough to meet regulatory reporting thresholds.

Conclusion

The accurate profiling of rac Normepromazine Hydrochloride is a critical requirement for the quality assurance of Levomepromazine formulations. By utilizing an optimized HPLC-ESI-MS/MS method with a volatile ammonium acetate buffer (pH 5.0), analysts can achieve baseline resolution and definitive structural confirmation of this N-desmethyl impurity. The built-in self-validating steps—such as matrix spiking and rigorous system suitability criteria—ensure that the data generated is highly trustworthy, reproducible, and fully compliant with ICH guidelines.

References

  • Overview on Impurity Profiling - International Journal for Pharmaceutical Research Scholars (IJPRS). ijprs.com.
  • Promazine-impurities | Pharmaffiliates. pharmaffiliates.com.
  • Recent trends in the impurity profile of pharmaceuticals - PMC. nih.gov.
  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. researchgate.net.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. ajrconline.org.
  • Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. researchgate.net.
  • A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation.... globalscientificjournal.com.

Sources

Application

rac Normepromazine Hydrochloride solubility in organic solvents for bioassays

Application Note: Solubility Profiling and Assay Preparation for rac Normepromazine Hydrochloride Executive Summary rac Normepromazine Hydrochloride (also known as N-desmethylpromethazine HCl) is a critical analytical re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profiling and Assay Preparation for rac Normepromazine Hydrochloride

Executive Summary

rac Normepromazine Hydrochloride (also known as N-desmethylpromethazine HCl) is a critical analytical reference standard, an active metabolite, and a recognized pharmacopeial impurity (Promethazine EP Impurity C) of the first-generation antihistamine promethazine[1]. In preclinical drug development and toxicology, it is frequently utilized for pharmacokinetic profiling and in vitro receptor binding assays. Because phenothiazine derivatives exhibit unique physicochemical behaviors—particularly regarding photo-stability and solvent-dependent solubility—careful protocol design is imperative to ensure assay integrity and reproducibility.

Physicochemical Properties & Baseline Solubility

Understanding the baseline solubility of the hydrochloride salt form is critical for experimental causality. While the free base of normepromazine is highly lipophilic, the hydrochloride salt shifts the solubility profile. The salt form is highly soluble in aqueous and protic solvents (e.g., water, methanol) but exhibits restricted solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[2].

Table 1: Physicochemical and Solubility Profile

PropertyValue / Description
Chemical Name N-desmethylpromethazine hydrochloride
CAS Number 60113-77-1
Molecular Weight 306.85 g/mol
Appearance White to faintly yellowish crystalline powder
Solubility: Water / Methanol Soluble (>10 mg/mL)
Solubility: DMSO Sparingly Soluble (1 - 10 mg/mL)[2]
Solubility: Ethanol Sparingly Soluble (1 - 10 mg/mL)[2]

Solvent Selection & Causality in Experimental Design

In assay development, rational solvent selection requires balancing absolute thermodynamic solubility with biological matrix compatibility.

  • DMSO for Bioassays: DMSO is the gold standard for in vitro cell-based assays due to its membrane-permeabilizing properties and sterility. However, because rac Normepromazine HCl is only sparingly soluble in DMSO (up to ~10 mg/mL)[2], researchers must carefully calculate stock concentrations. A standard 10 mM master stock requires a concentration of ~3.07 mg/mL, which falls safely within the 1-10 mg/mL solubility threshold, preventing spontaneous precipitation.

  • Methanol for Analytical QC: For HPLC or LC-MS workflows, methanol or water is preferred. Methanol ensures rapid, complete dissolution without the risk of precipitation, but it is highly cytotoxic and must be strictly avoided in live-cell bioassays.

  • Photo-oxidation (The Causality of Degradation): Phenothiazines are notoriously sensitive to light and oxygen. Upon prolonged exposure, they oxidize into sulfoxides (e.g., N-desmethylpromethazine sulfoxide), visibly turning the powder or solution blue or dark yellow[3]. Therefore, utilizing amber vials and minimizing light exposure are non-negotiable parameters for long-term storage.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Self-Validating Principle: A successful stock preparation will yield a completely clear, colorless to pale-yellow solution. Any particulate matter or dark discoloration indicates incomplete dissolution or photo-degradation.

  • Equilibration: Allow the lyophilized rac Normepromazine HCl vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 3.07 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex gently for 30 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 1–2 minutes. Do not heat the bath, as phenothiazines are thermally sensitive.

  • Aliquoting & Storage: Divide the master stock into 50 µL aliquots in amber microcentrifuge tubes. Store immediately at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Serial Dilution for In Vitro Cell-Based Assays

Self-Validating Principle: The final DMSO concentration in the cell culture media must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Intermediate Dilution: Thaw a 10 mM master stock aliquot at room temperature. Dilute 1:100 in sterile PBS to create a 100 µM intermediate aqueous stock. Note: Monitor closely for "solvent crash" (cloudiness). If precipitation occurs, increase the mixing speed or slightly warm the PBS to 37°C prior to addition.

  • Final Media Preparation: Dilute the 100 µM intermediate stock 1:10 into the final cell culture media to achieve a 10 µM top assay concentration (yielding a final DMSO concentration of 0.1%).

  • Serial Titration: Perform 1:3 or 1:10 serial dilutions directly in the assay media to generate a dose-response curve.

Mandatory Visualizations

Workflow Start rac Normepromazine HCl (Solid Powder) Decision Target Application? Start->Decision Bioassay In Vitro Bioassays (Cell Culture) Decision->Bioassay Pharmacology Analytical Analytical QC (HPLC/LC-MS) Decision->Analytical Chemistry DMSO Dissolve in DMSO (Max 10 mg/mL) Bioassay->DMSO MeOH Dissolve in Methanol/Water (Highly Soluble) Analytical->MeOH QC QC: Visual Inspection & Sonication DMSO->QC MeOH->QC Storage Aliquot & Store at -20°C (Protect from Light) QC->Storage

Workflow for solvent selection and stock preparation of rac Normepromazine HCl.

Pathway Drug rac Normepromazine (H1 Antagonist) Receptor Histamine H1 Receptor (GPCR) Drug->Receptor Competitive Inhibition PLC Phospholipase C (PLC) Pathway Blocked Receptor->PLC Prevents Activation IP3 Decreased IP3 & DAG PLC->IP3 Downregulation Calcium Reduced Intracellular Ca2+ IP3->Calcium Effect Decreased Inflammation & Mast Cell Stabilization Calcium->Effect

Pharmacological mechanism of phenothiazine-derived H1 receptor antagonists.

Pharmacological Context & Pathway Analysis

rac Normepromazine retains the core phenothiazine scaffold, acting primarily as a competitive antagonist at the Histamine H1 receptor[4]. By binding to the H1 receptor, it blocks the downstream activation of the Phospholipase C (PLC) pathway[4]. This inhibition prevents the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby halting the release of intracellular calcium (Ca2+)[4]. The ultimate phenotypic result is the stabilization of mast cells and the potent suppression of pro-inflammatory cytokine release, making it highly relevant for immunological and neuropharmacological bioassays.

References

  • Title : Promethazine HCl and Promethazine Hydrochloride Source : Allmpus URL : [Link]

  • Title : Promethazine H1-Antihistamine Action Source : SMPDB (Small Molecule Pathway Database) URL : [Link]

  • Title : Promethazine Hydrochloride Oral Solution, USP Source : DailyMed (National Institutes of Health) URL :[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of rac Normepromazine Hydrochloride

Executive Summary rac Normepromazine (also known as desmethylmethotrimeprazine) is a critical secondary amine metabolite and a recognized pharmacopeial impurity of the antipsychotic drug Levomepromazine[1]. In forensic t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac Normepromazine (also known as desmethylmethotrimeprazine) is a critical secondary amine metabolite and a recognized pharmacopeial impurity of the antipsychotic drug Levomepromazine[1]. In forensic toxicology and pharmaceutical quality control, distinguishing this N-demethylated derivative from its tertiary amine parent and other polydrug components is paramount for accurate overdose profiling and batch release[2].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize the structure of rac Normepromazine Hydrochloride. By employing a multidimensional NMR strategy, researchers can achieve absolute structural confirmation and differentiate the racemic standard from structurally adjacent phenothiazine impurities.

Scientific Rationale & Causality (The E-E-A-T Framework)

To ensure high-fidelity structural elucidation, experimental parameters cannot be chosen arbitrarily; they must be dictated by the specific physicochemical properties of the analyte.

Solvent Selection Causality

The selection of DMSO-d6 over Methanol-d4 (CD3OD) or Chloroform-d (CDCl3) is a deliberate, self-validating choice. rac Normepromazine is analyzed as a hydrochloride salt. In protic solvents like CD3OD, rapid deuterium exchange obliterates the critical secondary amine hydrochloride protons (-NH₂⁺-). In CDCl3, the salt exhibits poor solubility, leading to low signal-to-noise ratios. DMSO-d6 not only fully solubilizes the salt but also slows proton exchange sufficiently to observe the broad -NH₂⁺- signal (~8.80 ppm). The presence and integration of this peak serve as an internal validation that the molecule is in its intact salt form, successfully distinguishing it from the free base.

Multidimensional NMR Causality

The phenothiazine core of Normepromazine contains a highly conjugated tricyclic system with a methoxy substituent at the C2 position, resulting in severe spectral overlap in the 1D ¹H aromatic region (6.4–7.2 ppm). Relying solely on 1D NMR introduces unacceptable ambiguity.

  • COSY (Correlation Spectroscopy): Required to map the contiguous aliphatic spin system of the 2-methyl-3-(methylamino)propyl chain, proving the connectivity from C1' to C3'.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping diastereotopic protons on the C1' methylene group by separating them along the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate structural validator. A 3-bond correlation from the methoxy protons to the quaternary C2 carbon confirms the exact position of the substituent. Similarly, correlations from the C1' protons to the C9a/C10a aromatic bridgehead carbons unambiguously prove the side chain is attached at N10.

Self-Validating Experimental Protocol

The following methodology establishes a closed-loop system where each step validates the integrity of the previous one.

Step 1: Sample Preparation
  • Weigh precisely 15.0 mg of rac Normepromazine Hydrochloride reference standard.

  • Dissolve the standard in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds to ensure complete dissolution, then transfer to a high-precision 5 mm NMR tube. Causality: Complete dissolution prevents magnetic susceptibility gradients caused by suspended particles, which would otherwise degrade line shape.

Step 2: System Suitability and Validation
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Perform automated tuning, matching, and gradient shimming.

  • Validation Check: Acquire a quick 1D ¹H scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed to data acquisition ONLY if FWHM < 1.0 Hz. This ensures the magnetic field is sufficiently homogeneous to resolve the fine J-couplings of the phenothiazine aromatic protons.

Step 3: Data Acquisition Parameters
  • 1D ¹H NMR: Pulse sequence zg30; 16 scans; 2.0 s relaxation delay (D1); spectral width 12 ppm.

  • 1D ¹³C NMR: Pulse sequence zgpg30 (proton-decoupled); 1024 scans; 2.0 s D1; spectral width 220 ppm.

  • 2D COSY: Gradient-selected; 256 increments in t1; 4 scans per increment.

  • 2D HSQC & HMBC: Gradient-selected, phase-sensitive; optimized for ¹JCH = 145 Hz (HSQC) and ⁿJCH = 8 Hz (HMBC).

Visualizing the Analytical Workflow

The diagram below maps the logical progression of the self-validating NMR protocol, highlighting how 1D data informs 2D acquisition to achieve absolute certainty.

NMR_Validation_System Prep 1. Sample Preparation (DMSO-d6, 0.03% TMS) Shim 2. System Suitability (TMS FWHM < 1.0 Hz) Prep->Shim Ensures homogeneity Acq1D 3. 1D Acquisition (1H & 13C Spectra) Shim->Acq1D Validates resolution Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolves spectral overlap Verify 5. Structural Verification (Cross-Peak Consistency) Acq2D->Verify Unambiguous mapping

Fig 1: Self-validating NMR workflow ensuring spectral resolution and structural accuracy.

Quantitative Data Presentation

The following table summarizes the validated ¹H and ¹³C NMR assignments for rac Normepromazine Hydrochloride. The data reflects the integration of 1D shifts with 2D HMBC connectivity, adapted from structurally analogous phenothiazine characterizations[1].

Table 1: ¹H and ¹³C NMR Assignments for rac Normepromazine Hydrochloride (DMSO-d6, 600 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)Key HMBC Correlations (¹H → ¹³C)
Phenothiazine Core
C1115.36.85d, J = 8.5C2, C3, C4a, C10a
C2159.5---
C3107.46.53dd, J = 8.5, 2.4C1, C4a
C4102.66.42d, J = 2.4C2, C4a, C5a
C4a145.4---
C5a127.5---
C6127.07.08dd, J = 7.8, 1.5C4a, C7, C10a
C7122.86.89td, J = 7.8, 1.5C5a, C8
C8127.56.99td, J = 7.8, 1.5C6, C9
C9115.36.85d, J = 8.0C5a, C7
C9a143.9---
C10a136.3---
Substituents & Side Chain
2-OCH₃55.43.69sC2
C1' (N10-CH₂)50.63.83, 3.87m (diastereotopic)C10a, C9a, C2', C3'
C2' (CH)26.12.44mC1', C3', C-CH₃
C3' (CH₂-NH)52.72.96mC1', C2', N-CH₃
N-CH₃33.22.65br sC3'
C-CH₃18.71.18d, J = 6.5C1', C2', C3'
-NH₂⁺--8.80br s-

Note: The presence of diastereotopic protons at C1' (3.83 and 3.87 ppm) is a direct consequence of the adjacent chiral center at C2' in the racemic mixture, further validating the structural assignment.

Conclusion

By rigorously applying this multidimensional NMR protocol, analytical scientists can confidently characterize rac Normepromazine Hydrochloride. The strategic use of DMSO-d6 preserves the salt-state indicators, while the combination of HSQC and HMBC definitively maps the N-demethylated side chain and the methoxy-substituted phenothiazine core, ensuring absolute compliance with rigorous pharmaceutical and forensic standards[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Peak Resolution for rac-Normepromazine Hydrochloride

Welcome to the Technical Support Center for chromatographic analysis of rac-Normepromazine Hydrochloride . Normepromazine (desmethyl levomepromazine) is a secondary amine phenothiazine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic analysis of rac-Normepromazine Hydrochloride . Normepromazine (desmethyl levomepromazine) is a secondary amine phenothiazine derivative. Chromatographers typically face two distinct challenges with this compound: achiral peak tailing due to secondary interactions, and chiral co-elution of its enantiomers.

This guide provides field-proven, mechanistically grounded solutions to optimize peak resolution, validate your methodology, and troubleshoot common pitfalls.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing severe peak tailing which is masking the separation of the two enantiomers. What causes this, and how do I fix it? Causality & Solution: Normepromazine is a basic secondary amine. In standard HPLC, the nitrogen atom readily accepts a proton, becoming positively charged. Silica-based stationary phases contain residual silanol groups (-Si-OH) that dissociate into negatively charged silanoxanes (-Si-O⁻). The electrostatic attraction between the protonated amine and the silanoxane creates a strong secondary retention mechanism, leading to severe peak tailing. To suppress this, you must add a competing basic modifier to your mobile phase. For Polar Organic (PO) modes, adding 0.1% Diethylamine (DEA) competitively binds to the active silanols, allowing the normepromazine to elute symmetrically. If using Reversed-Phase (RP), utilize a high-purity, end-capped column or a polymer-based stationary phase.

Q2: Which Chiral Stationary Phase (CSP) is most effective for resolving rac-Normepromazine? Causality & Solution: Based on comprehensive screening of phenothiazine neuroleptics, polysaccharide-type CSPs are the gold standard[1]. Cellulose tris(4-methylbenzoate) (e.g., Lux Cellulose-3) and Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1) provide superior chiral recognition[1]. The separation mechanism relies on the tricyclic phenothiazine ring fitting into the chiral cavities of the polysaccharide backbone, stabilized by hydrogen bonding from the carbamate/benzoate linkages. Cellulose-based CSPs typically yield the highest resolution ( Rs​>2.0 ) for mepromazine derivatives in PO mode[1].

Q3: How does column temperature affect the chiral resolution of this compound? Causality & Solution: The enantioseparation of phenothiazines on polysaccharide CSPs is an enthalpically driven process[1]. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), the chiral recognition relies on exothermic hydrogen bonding and dipole-dipole interactions (negative ΔH ). Lowering the column temperature ( T ) reduces the entropic penalty ( TΔS ), making the enthalpic contribution dominant. If you have partial resolution at 25°C, lowering the column compartment to 15°C will amplify the difference in binding energies between the enantiomers, significantly increasing the separation factor ( α ).

Q4: If HPLC fails to provide adequate resolution for trace impurity analysis, what orthogonal techniques can I use? Causality & Solution: Capillary Electrophoresis (CE) using cyclodextrin derivatives is a highly powerful orthogonal method for phenothiazines[2]. Using Hydroxypropyl- γ -cyclodextrin (Hp- γ -CD) as a chiral selector in the background electrolyte provides excellent selectivity via hydrogen bonding, dipole, and π−π interactions[2]. CE often provides higher theoretical plate counts than HPLC, enabling baseline separation of trace chiral impurities at nanomolar concentrations[2].

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, the following chiral optimization workflow incorporates a System Suitability Test (SST) that forces the system to validate its own resolving power and modifier integrity before sample analysis.

Workflow: Optimizing Enantiomeric Resolution in Polar Organic Mode

Step 1: Column Selection & Equilibration

  • Action: Install a Cellulose tris(4-methylbenzoate) CSP column (e.g., 250 x 4.6 mm, 5 µm)[1].

  • Action: Flush the column with 100% Ethanol (HPLC grade) at 0.5 mL/min for 30 column volumes to remove storage solvents.

Step 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 100% Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Self-Validation Check: Ensure the DEA is fresh. Degraded DEA contains oxidation products that increase baseline noise at low UV wavelengths (254 nm). If the baseline drifts by more than 5 mAU/min during a blank run, remake the mobile phase with fresh DEA.

Step 3: Thermodynamic Optimization

  • Action: Set the column oven temperature strictly to 15°C .

  • Action: Set the flow rate to 0.8 mL/min.

Step 4: Sample Preparation & Injection

  • Action: Dissolve rac-Normepromazine HCl directly in the mobile phase to a concentration of 1 mg/mL.

  • Self-Validation Check (Solvent Strength): Do not dissolve the sample in a solvent stronger than the mobile phase (e.g., pure DMSO or DCM). Injecting a strong solvent plug will cause localized disruption of the partitioning equilibrium, resulting in immediate peak splitting that mimics chiral separation but is actually an artifact.

Step 5: System Suitability & Analysis

  • Action: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm.

  • Self-Validation Check (Asymmetry & Resolution): Calculate the asymmetry factor ( As​ ) of the first eluting peak.

    • If As​>1.5 : The DEA concentration is insufficient to mask the silanols. Abort the run and increase DEA to 0.15%.

    • If As​≤1.5 : Calculate Resolution ( Rs​ ). If Rs​<1.5 , lower the temperature by another 5°C to enhance the enthalpic driving force.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic performance for phenothiazine enantioseparation based on empirical column screening[1],[3].

Chiral Stationary Phase (CSP)Mobile Phase (Isocratic)Basic ModifierTemp (°C)Expected Resolution ( Rs​ )Peak Shape ( As​ )
Cellulose tris(4-methylbenzoate) 100% Methanol0.1% DEA15> 2.0 Symmetrical (< 1.2)
Amylose tris(3,5-dimethylphenylcarbamate) 100% Ethanol0.1% DEA201.5 - 1.8Symmetrical (< 1.3)
Cellulose tris(4-methylbenzoate) 100% MethanolNone25< 1.0Severe Tailing (> 2.0)
Chiral-AGP (Protein-based) 10mM Phosphate Buffer (pH 6)None201.0 - 1.2Broad / Asymmetrical

Part 4: Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Poor Resolution of rac-Normepromazine Decision1 Identify Primary Issue: Tailing vs. Co-elution? Start->Decision1 Tailing Peak Tailing (Secondary Amine Issue) Decision1->Tailing Broad/Asymmetric Coelution Enantiomeric Co-elution (Chiral Recognition Issue) Decision1->Coelution Merged Peaks AddDEA Add 0.1% DEA or TEA to Mobile Phase Tailing->AddDEA ScreenCSP Screen Polysaccharide CSPs (e.g., Cellulose-3) Coelution->ScreenCSP CheckTail Is tailing resolved? (As < 1.5) AddDEA->CheckTail SuccessTail Proceed to Chiral Optimization CheckTail->SuccessTail Yes AltColumn Switch to end-capped or polymer-based column CheckTail->AltColumn No SuccessTail->Coelution AltColumn->CheckTail SetTemp Lower Column Temp to 15°C (Enthalpically Driven) ScreenCSP->SetTemp CheckRes Resolution Rs > 1.5? SetTemp->CheckRes SuccessRes Method Validated CheckRes->SuccessRes Yes AltMethod Try CE with Hp-γ-CD Chiral Selector CheckRes->AltMethod No

Decision tree for troubleshooting rac-Normepromazine HPLC peak resolution and tailing issues.

Part 5: References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI (Molecules). Provides foundational data on the use of Lux Cellulose-3 and Amylose-1 for phenothiazine neuroleptics in Polar Organic mode. 1

  • Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking. Journal of Food and Drug Analysis (PMC). Details the orthogonal use of Hp- γ -CD in CE for resolving d,l-phenothiazines at nanomolar concentrations. 2

  • Chiral HPLC Separations Guidebook. Phenomenex. Outlines empirical column selection strategies and optimization parameters for chiral chromatography. 3

Sources

Optimization

Technical Support Center: Optimizing rac-Normepromazine HCl Extraction from Biological Matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with extracting rac-Normepromazine Hydrochloride (the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with extracting rac-Normepromazine Hydrochloride (the primary desmethyl metabolite of levomepromazine) from complex biological matrices like human plasma and urine.

Phenothiazine derivatives present unique extraction hurdles due to their high lipophilicity, strong plasma protein binding (>90%), and basic secondary amine structures (pKa ~9.2). This guide moves beyond generic protocols, providing a self-validating framework grounded in physicochemical causality to ensure high recovery and minimal matrix effects for LC-MS/MS quantification.

Quantitative Method Comparison

Before troubleshooting, it is critical to select the correct extraction methodology. Generic reversed-phase Solid-Phase Extraction (SPE) can yield high recoveries (up to 100.96%)[1], but often suffers from severe matrix effects due to co-eluting phospholipids. The table below synthesizes expected performance metrics based on standard bioanalytical validation data to help you choose the optimal path.

Extraction StrategyMechanism of ActionMean Recovery (%)Matrix EffectPhospholipid Removal
Generic Reversed-Phase SPE (e.g., Oasis HLB)Hydrophobic interaction82.7 - 100.9[1]High SuppressionPoor
Liquid-Liquid Extraction (LLE)Neutral partitioning (pH > 11)65.0 - 75.0ModerateModerate
Mixed-Mode Cation Exchange (MCX)Orthogonal (Hydrophobic + Ionic)90.0 - 98.0MinimalExcellent

The Self-Validating MCX-SPE Protocol

To achieve robust quantification limits (historically around 6.6 µg/L for normepromazine, though modern LC-MS/MS can push into the sub-µg/L range)[2], we strongly recommend Mixed-Mode Strong Cation Exchange (MCX) .

Step-by-Step Methodology

This protocol is designed as a self-validating system , meaning it includes built-in quality control checks at critical steps to isolate points of failure.

Step 1: Sample Pre-treatment (Protein Disruption)

  • Action: Aliquot 200 µL of plasma. Spike with an internal standard (e.g., Promazine-d6[3]). Add 200 µL of 4% Phosphoric Acid (H₃PO₄) and vortex for 30 seconds.

  • Causality: Phenothiazines are heavily protein-bound. Acidification denatures binding proteins (like albumin) and protonates the secondary amine of normepromazine, ensuring it carries the positive charge required for cation exchange.

Step 2: Cartridge Conditioning

  • Action: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

Step 3: Sample Loading

  • Action: Load the acidified sample at a flow rate of 1 mL/min.

  • Validation Check: Collect this load fraction during method development. Analyze it via LC-MS/MS. If normepromazine is detected here, the resin is overloaded, or the sample pH was not lowered sufficiently below the analyte's pKa.

Step 4: Orthogonal Washing (Critical Step)

  • Action:

    • Wash 1: 1 mL 2% Formic Acid in Water.

    • Wash 2: 1 mL 100% Methanol.

  • Causality: Because normepromazine is locked to the resin via strong ionic bonds, you can aggressively wash with 100% organic solvent. This completely washes away neutral lipids and glycerophospholipids that cause downstream ion suppression.

Step 5: Elution

  • Action: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The high pH environment deprotonates the amine on normepromazine, neutralizing its charge and breaking the ionic interaction with the sorbent, allowing the methanol to sweep it off the column.

Step 6: Evaporation & Reconstitution

  • Action: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase.

Workflow Start Biological Matrix (Plasma/Urine) Pretreatment Pre-treatment Add 4% H3PO4 Start->Pretreatment Disrupts Protein Binding Load Load on MCX Resin (Mixed-Mode Cation Exchange) Pretreatment->Load Analyte Protonated (Cation) Wash1 Aqueous Wash (2% Formic Acid) Load->Wash1 Retained via Ionic Bonds Wash2 Organic Wash (100% Methanol) Wash1->Wash2 Removes Salts/Proteins Elution Elution (5% NH4OH in MeOH) Wash2->Elution Removes Phospholipids Analysis LC-MS/MS Analysis (High Yield, Low Matrix Effect) Elution->Analysis Neutralizes Amine

Workflow for optimizing rac-Normepromazine HCl extraction using Mixed-Mode Cation Exchange.

Troubleshooting Guide & FAQs

When your standard curves fail or patient samples show erratic results, use the logical framework below to isolate the root cause.

Troubleshooting Issue Low Signal for Normepromazine Check1 Check Absolute Recovery (Pre vs Post-Spike) Issue->Check1 LowRec Low Recovery (<50%) Check1->LowRec Extraction Loss HighSupp High Matrix Suppression (Signal Drop >30%) Check1->HighSupp Ion Suppression Action1 Optimize pH (Ensure pH > 11 for LLE or pH < 3 for MCX load) LowRec->Action1 Fix Partitioning Action2 Enhance Wash Steps (Use 100% MeOH in MCX wash) HighSupp->Action2 Remove Phospholipids

Decision tree for diagnosing and resolving low LC-MS/MS signal in normepromazine extraction.

Frequently Asked Questions

Q: How do I definitively differentiate between extraction loss and matrix suppression? A: Perform a post-extraction spike experiment. Extract a blank plasma sample, and spike it with normepromazine after elution but before evaporation. Compare this signal to a neat standard prepared in your mobile phase. If the signals are identical, your low yield is due to poor extraction recovery (likely a pH issue). If the post-spike signal is significantly lower than the neat standard, you are experiencing matrix suppression.

Q: Why is my Liquid-Liquid Extraction (LLE) recovery highly variable between different patient samples? A: This is a classic symptom of variable protein binding. Because phenothiazines bind heavily to albumin and alpha-1-acid glycoprotein, recovery will fluctuate based on the patient's specific protein levels if you do not disrupt these complexes. If you must use LLE instead of SPE, always pre-treat the plasma with a protein precipitant (like acetonitrile) or strong base (NaOH) to force the drug into its uncharged state (pH > 11.5) before adding your organic solvent (e.g., Hexane:Ethyl Acetate).

Q: My LC-MS/MS signal drops progressively over a 100-sample batch run. What is happening? A: You are experiencing matrix accumulation on your analytical column, specifically from glycerophospholipids. Generic reversed-phase SPE (like Oasis HLB) yields high absolute recoveries for antipsychotics[1], but it co-elutes these lipids. They build up on the column and cause progressive ion suppression. Switch to the MCX protocol detailed above, ensuring you do not skip the 100% Methanol wash step.

Q: I am losing analyte during the nitrogen blow-down step. How can I prevent this? A: Normepromazine can adhere to active silanol groups on glass surfaces when evaporated to complete dryness. To prevent this, add 10 µL of a "keeper solvent" (such as acidic methanol or ethylene glycol) to the eluate before nitrogen blow-down, or switch to silanized glassware/polypropylene collection plates.

References

  • Pharmaffiliates. "rac Normepromazine Hydrochloride (CAS: 1246814-56-1) & Promazine-d6 Hydrochloride". Pharmaffiliates Reference Standards. Available at: [Link]

  • Nirogi, R., et al. "Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)". Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Croes, K., et al. "Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography". Journal of Chromatography B. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting rac-Normepromazine Hydrochloride Stability

Welcome to the Technical Support Center for rac-Normepromazine Hydrochloride (CAS: 1246814-56-1). As a phenothiazine derivative, this compound presents unique handling challenges due to its extreme sensitivity to environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rac-Normepromazine Hydrochloride (CAS: 1246814-56-1). As a phenothiazine derivative, this compound presents unique handling challenges due to its extreme sensitivity to environmental stressors. This guide is designed for researchers and drug development professionals, providing mechanistic insights, validated protocols, and troubleshooting workflows to ensure absolute assay integrity.

Part 1: The Causality of Degradation (Mechanistic Insights)

To effectively prevent degradation, one must understand the chemical vulnerabilities of the phenothiazine core. The instability of rac-Normepromazine HCl is primarily localized at its electron-rich sulfur atom.

  • Photodegradation (UV Light): Exposure to UV-A and UV-B radiation (254–400 nm) excites the molecule. In dilute solutions, this leads to rapid photo-oxidation. However, at higher concentrations (>100 µM), phenothiazines form supramolecular aggregates that stack their phenyl moieties. UV irradiation of these aggregates ejects an electron, forming a highly stable, deeply colored cation radical[1]. This radical rapidly reacts with dissolved oxygen or water to form the primary degradant: normepromazine sulfoxide [1][2].

  • Thermal Stress: Elevated temperatures lower the activation energy required for auto-oxidation. Even in the absence of light, prolonged exposure to temperatures above 25°C in the presence of dissolved oxygen drives the conversion of the parent compound to its sulfoxide and sulfone derivatives[3].

Pathway A rac-Normepromazine HCl (Intact Phenothiazine Core) B Excited Singlet/Triplet State A->B UV Light (254-400 nm) E Thermal Auto-oxidation (O2 dependent) A->E Heat (>25°C) C Cation Radical Intermediate (Aggregates >100 µM) B->C Electron Ejection D Normepromazine Sulfoxide (Primary Degradant) C->D + O2 / H2O E->D + Dissolved O2

Mechanistic pathway of rac-Normepromazine HCl degradation under UV and thermal stress.

Part 2: Troubleshooting Guides & FAQs

Q1: My rac-Normepromazine HCl solution turned pink/brown overnight. Is it still usable? A: No. Discoloration is the macroscopic hallmark of phenothiazine oxidation[3]. The shift from clear to yellow, and eventually pink or brown, indicates the formation of complex cation radicals and sulfoxide degradants[1]. You must discard the solution. To prevent this, always prepare solutions freshly in degassed solvents and store them in amber/actinic glassware.

Q2: I am running a 48-hour cell-based assay. How do I prevent UV degradation from the incubator's ambient light or the biosafety cabinet? A: Standard fluorescent lights emit trace UV radiation that is sufficient to degrade phenothiazines over 48 hours[4]. Wrap all culture flasks, microplates, and media bottles in aluminum foil. If your assay requires visual monitoring, use red-filtered light, as phenothiazines do not absorb significantly in wavelengths >600 nm.

Q3: Does the concentration of my stock solution affect its photostability? A: Yes, significantly. Research demonstrates that at concentrations above 100 µM, phenothiazine derivatives form aggregates[1]. These aggregates stabilize the photogenerated cation radicals, accelerating the visible discoloration of the solution[1]. For long-term storage, keep stock solutions highly concentrated (to minimize the dissolved O₂-to-drug ratio) but freeze them at -20°C in absolute darkness.

Q4: Can I use thermal sterilization (autoclaving) for my in vivo formulations? A: It is highly discouraged unless specific antioxidants (e.g., ascorbic acid, EDTA) are formulated into the matrix. Thermal stress directly correlates with the disappearance of the active pharmaceutical ingredient and the stoichiometric appearance of the sulfoxide degradant[3]. Sterile filtration (0.22 µm) is the mandatory alternative for phenothiazine solutions.

Workflow Start Sample Discoloration (Yellow/Pink/Brown)? CheckUV Check Light Exposure: Were amber vials used? Start->CheckUV Yes Proceed Perform HPLC-UV Check Sulfoxide peak Start->Proceed No CheckTemp Check Storage Temp: Was it kept at 4°C? CheckUV->CheckTemp Yes Action1 Discard sample. Use actinic/amber glassware. CheckUV->Action1 No Action2 Discard sample. Store aliquots at -20°C. CheckTemp->Action2 No CheckTemp->Proceed Yes (Suspect O2)

Decision tree for troubleshooting rac-Normepromazine HCl sample discoloration.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your assays, the preparation of rac-Normepromazine HCl must follow a self-validating system designed to systematically eliminate oxygen and light variables.

Protocol: Preparation and Handling of Stability-Indicating Solutions

  • Solvent Degassing (Causality: Removes reactant O₂): Sparge the diluent (e.g., HPLC-grade water, buffer, or culture media) with high-purity Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing & Dissolution (Causality: Prevents initial photo-excitation): Weigh the rac-Normepromazine HCl powder in a low-light or red-light environment. Dissolve immediately in the degassed solvent to achieve the desired stock concentration.

  • Protection (Causality: Blocks ongoing UV/O₂ exposure): Transfer the solution to an amber, PTFE-lined screw-cap vial. Purge the headspace of the vial with Argon gas before sealing.

  • Validation via HPLC-UV (The Self-Validation Step): To validate the integrity of your handling process, run a 10 µL aliquot on a C18 reverse-phase HPLC column (Detection at 254 nm). The parent peak should account for >99% of the Area Under Curve (AUC). The appearance of an earlier-eluting peak (the highly polar sulfoxide degradant) directly indicates compromised handling or storage[2][3]. If the sulfoxide peak exceeds 1%, the protocol was breached and the sample must be remade.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics of phenothiazine derivatives under various stress conditions to help you benchmark your assay's viability.

Stress ConditionTime to 10% Degradation ( t90​ )Primary DegradantMacroscopic Observation
UV Light (254 nm, Aerobic) < 20 minutes (monomers)SulfoxideRapid yellowing
Ambient Light (Room Temp) 24 - 48 hoursSulfoxide / N-oxideSlight yellow tint
Dark, 37°C (Aerobic) 5 - 7 daysSulfoxideYellow to pink shift
Dark, 4°C (Anaerobic) > 14 daysNone detectedClear, colorless

(Data synthesized from stability-indicating assays[1][2][3])

References

  • Photochemically Generated Stable Cation Radical of Phenothiazine Aggregates in Mildly Acid Buffered Solutions The Journal of Physical Chemistry B - ACS Publications[Link]

  • Studies on photodegradation process of psychotropic drugs: a review PMC (PubMed Central)[Link]

  • A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care PubMed[Link]

  • Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Persistent Sulfoxide SciSpace[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in rac Normepromazine Hydrochloride Plasma Assays

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for rac Norme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for rac Normepromazine Hydrochloride. Because Normepromazine is a basic phenothiazine derivative, its quantification in human plasma is highly susceptible to matrix-induced ion suppression.

This guide provides self-validating protocols and mechanistic troubleshooting strategies to ensure the scientific integrity of your pharmacokinetic data.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q: Why is my rac Normepromazine signal exhibiting severe irreproducibility and sensitivity loss in positive electrospray ionization (ESI+)? A: You are likely experiencing matrix-induced ion suppression caused by endogenous plasma phospholipids. During ESI+, high concentrations of co-eluting matrix components (specifically glycerophosphocholines and lysophosphatidylcholines) compete with Normepromazine for available protons and access to the droplet surface[1]. Because phospholipids are highly surface-active, they monopolize the charge, leaving your target analyte un-ionized and resulting in diminished, irreproducible signals[2].

Q: How can I definitively map where ion suppression is occurring in my chromatographic run? A: You must implement a self-validating Post-Column Infusion (PCI) experiment.

  • Continuously infuse a neat solution of rac Normepromazine post-column into the MS source.

  • Inject a blank plasma extract (prepared via your current method) through the autosampler.

  • Monitor the baseline MS signal of Normepromazine. Any sudden drops in the baseline indicate zones of matrix suppression.

  • Mechanistic Tip: Simultaneously monitor the positive precursor ion scan of m/z 184. This specific mass-to-charge ratio represents the phosphocholine head group. By overlaying the m/z 184 trace with your PCI trace, you can definitively prove if phospholipids are the causal agents of your signal suppression[3].

Part 2: Troubleshooting Guide – Sample Preparation Strategies

Q: Standard Protein Precipitation (PPT) is failing to remove matrix effects. What is the most robust sample preparation alternative? A: Protein precipitation removes proteins but leaves virtually all phospholipids in the extract[1]. For a basic phenothiazine like Normepromazine (which possesses an aliphatic amine), the most effective strategy is Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Step-by-Step Methodology: Self-Validating MCX-SPE Protocol

This protocol exploits the specific pKa of Normepromazine to trap the drug while aggressively washing away suppressive lipids.

  • Step 1: Plasma Pre-treatment

    • Action: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H₃PO₄).

    • Causality: The low pH disrupts drug-protein binding and fully protonates the basic amine of Normepromazine, preparing it for ionic capture.

  • Step 2: Sorbent Conditioning & Equilibration

    • Action: Pass 1 mL Methanol, followed by 1 mL 2% H₃PO₄ through the MCX cartridge.

  • Step 3: Sample Loading

    • Action: Load the pre-treated plasma onto the cartridge.

    • Causality: The protonated Normepromazine forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Step 4: Interference Wash (The Critical Step)

    • Action: Wash with 1 mL 0.1N HCl, followed by 1 mL 100% Methanol .

    • Causality: Because the drug is ionically locked to the sorbent, the 100% Methanol wash can aggressively strip away neutral lipids, proteins, and zwitterionic phospholipids without risking analyte breakthrough. This is where >99% of matrix effects are eliminated.

  • Step 5: Analyte Elution

    • Action: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the basic amine of Normepromazine. The ionic bond is broken, and the highly soluble uncharged drug is swept into the organic eluent.

Quantitative Comparison of Extraction Methods

The table below summarizes typical validation data for phenothiazine extraction from human plasma, illustrating why MCX-SPE is the preferred self-validating choice.

Extraction MethodAbsolute Recovery (%)Matrix Factor (Target: 1.0)*Phospholipid Removal (%)
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)< 10%
Liquid-Liquid Extraction (LLE) 60 - 75%0.82 (Mild Suppression)~ 85%
Mixed-Mode Cation Exchange (MCX) 90 - 98%0.98 (Negligible)> 99%

*Matrix Factor (MF) = Peak Area in presence of matrix / Peak Area in absence of matrix. An MF of 1.0 indicates zero matrix effect.

Part 3: Chromatographic & Mass Spectrometric Optimization

Q: Can I mitigate residual matrix effects chromatographically without changing my extraction method? A: Yes, by shifting the retention time of Normepromazine away from the phospholipid elution zones. Lysophospholipids typically elute early in reversed-phase chromatography, while intact phosphatidylcholines elute late[3].

  • Action: Adjust your mobile phase composition. The phospholipid-eluting strength increases from methanol to acetonitrile to isopropyl alcohol[3]. By modifying the gradient slope or switching from Methanol to Acetonitrile, you can force Normepromazine to elute in a "matrix-free" retention window.

Q: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for this assay? A: Absolutely. To ensure a self-validating system, you must use a deuterated or ¹³C-labeled analog (e.g., Normepromazine-d3). Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes perfectly. Any residual ion suppression occurring in the MS source will affect both the analyte and the SIL-IS equally. Calculating the analyte-to-IS response ratio mathematically cancels out the suppression variance, ensuring quantitative accuracy[4].

Part 4: Matrix Effect Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and eliminating matrix effects in your assay.

MatrixEffectWorkflow Start Identify Signal Suppression in LC-MS/MS Assay PCI Perform Post-Column Infusion Map m/z 184 (Phospholipids) Start->PCI Decision Are Phospholipids Co-eluting with Analyte? PCI->Decision OptPrep Implement MCX-SPE or Phospholipid Depletion Decision->OptPrep Yes (High Suppression) OptLC Adjust LC Gradient Shift Analyte Retention Decision->OptLC Yes (Partial Overlap) Validate Normalize with SIL-IS Calculate Matrix Factor Decision->Validate No OptPrep->Validate OptLC->Validate Success Matrix Effects Mitigated Self-Validating Assay Achieved Validate->Success

Workflow for diagnosing and resolving matrix effects in LC-MS/MS plasma assays.

References

  • Title: Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects Source: PubMed (NIH) URL: [Link]

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: [Link]

  • Title: Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Taylor & Francis Online URL: [Link]

  • Title: A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research Source: Waters Corporation URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting rac-Normepromazine Hydrochloride ESI-MS Ionization

Welcome to the advanced troubleshooting center for the mass spectrometric analysis of rac-Normepromazine Hydrochloride (desmethylmethotrimeprazine HCl). As a phenothiazine derivative featuring a secondary amine and formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the mass spectrometric analysis of rac-Normepromazine Hydrochloride (desmethylmethotrimeprazine HCl). As a phenothiazine derivative featuring a secondary amine and formulated as a hydrochloride salt, this molecule presents unique challenges in positive Electrospray Ionization (ESI+).

This guide bypasses generic advice to address the specific physicochemical properties of phenothiazines, focusing on in-source electrochemistry, salt-induced ion suppression, and thermodynamic phase-transfer barriers.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my overall [M+H]+ signal intensity drastically lower than expected for a basic amine?

The Causality: The issue is likely thermodynamic ion suppression caused by the hydrochloride (HCl) salt formulation. According to Enke’s equilibrium partitioning model, when the concentration of excess electrolyte (like chloride ions) in the ESI droplet exceeds 10−3 M, the response factor of the analyte decreases exponentially[1]. The highly concentrated chloride ions saturate the electrical double layer at the droplet surface, outcompeting the protonated rac-Normepromazine for surface-to-gas-phase emission. The Fix: You must separate the active pharmaceutical ingredient (API) from its counter-ion prior to ionization. This is achieved either through off-line Solid Phase Extraction (SPE) or by utilizing a chromatographic divert valve to send the solvent front (containing the unretained Cl− ions) to waste.

Q2: I am observing unexpected dominant peaks at m/z 314 and m/z 331 instead of my target m/z 315. What is happening?

The Causality: You are witnessing in-source electrochemical oxidation . The phenothiazine core is highly electron-rich. In an ESI source, the high voltage applied to the metal capillary can act as an electrolytic cell. Instead of merely protonating the secondary amine to form [M+H]+ (m/z 315.15), the high potential strips an electron from the nitrogen/sulfur core, generating a stable radical cation [M]∙+ (m/z 314.14)[2]. Furthermore, this radical cation is highly reactive with residual water and oxygen in the ion source, leading to a rapid secondary reaction that forms the phenothiazine sulfoxide [M+O+H]+ (m/z 331.14)[3]. This splits your total ion current across three different species, destroying your limits of detection (LOD). The Fix: Lower the capillary/sprayer voltage significantly. While generic methods use 3.0 kV to 4.0 kV, phenothiazines often require voltages as low as 1.5 kV to prevent redox side-reactions[4].

OxidationPathway Norm rac-Normepromazine [M+H]+ (m/z 315.15) Target Analyte Radical Radical Cation [M]•+ (m/z 314.14) Signal Loss Norm->Radical High ESI Capillary Voltage (-e-) Sulfoxide Sulfoxide [M+O+H]+ (m/z 331.14) Signal Loss Radical->Sulfoxide Reaction with H2O/O2 in ESI Source

ESI-MS In-Source Oxidation Pathway of rac-Normepromazine.

Part 2: Quantitative Data & Diagnostic Markers

To effectively troubleshoot, you must monitor the correct mass-to-charge (m/z) transitions. Use the table below to identify whether your signal loss is due to oxidation.

Table 1: Diagnostic ESI-MS Species for rac-Normepromazine
Ion SpeciesChemical FormulaExact m/zDiagnostic Meaning
Protonated Molecule [C18​H23​N2​OS]+ 315.1526 Target Ion. Indicates optimal, gentle ESI conditions.
Radical Cation [C18​H22​N2​OS]∙+ 314.1448 Redox Issue. Capillary voltage is too high.
Sulfoxide [C18​H23​N2​O2​S]+ 331.1475 Redox + Source Issue. High voltage combined with high source H2​O/O2​ .
Dimer [2M+H]+ 629.2975 Concentration Issue. Analyte concentration exceeds linear dynamic range.
Table 2: Impact of Capillary Voltage on Ion Distribution (Typical Observation)
Capillary VoltageTarget [M+H]+ (m/z 315)Radical Cation (m/z 314)Sulfoxide (m/z 331)
4.0 kV (Default)25%45%30%
2.5 kV 60%30%10%
1.2 kV (Optimized)95% < 5%Not Detected

Part 3: Self-Validating Experimental Protocols

To restore ionization efficiency, execute the following self-validating protocols. The system is "self-validating" because success is quantitatively proven by the ratio of m/z 315 to m/z 314.

Protocol 1: ESI Voltage Titration to Eliminate In-Source Oxidation

Objective: Find the thermodynamic sweet spot where droplet desolvation occurs without triggering the electrochemical oxidation of the phenothiazine ring.

  • Preparation: Prepare a 100 ng/mL solution of rac-Normepromazine HCl in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion: Bypass the LC column and infuse the solution directly into the MS at 10 µL/min using a syringe pump.

  • Baseline Acquisition: Set the MS to Full Scan mode (m/z 100–500). Set the capillary voltage to your instrument's default (typically 3.5 kV - 4.0 kV). Record the absolute intensities of m/z 315, 314, and 331.

  • Titration Step-Down:

    • Decrease the capillary voltage in 0.5 kV decrements.

    • Allow 30 seconds for the spray to stabilize at each step.

    • Record the intensities of the three target masses.

  • Validation Criterion: The protocol is successful when the intensity ratio of m/z 315 : m/z 314 is > 20:1 , and the absolute intensity of m/z 315 is maximized. Do not drop the voltage so low that the spray collapses (usually < 0.8 kV), which will cause a sudden drop in all ion counts.

Protocol 2: On-Line Desalting via Divert Valve

Objective: Prevent chloride-induced ion suppression by diverting the salt front away from the ESI source.

  • Chromatographic Setup: Install a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Design: Start at 5% B. Hold for 1.0 minute to allow the highly polar chloride ions to elute in the void volume. Ramp to 60% B over 3 minutes to elute the rac-Normepromazine.

  • Valve Programming:

    • 0.0 - 1.2 min: Program the MS divert valve to Waste . (This prevents Cl− from entering the source).

    • 1.2 - 4.0 min: Switch the divert valve to MS .

  • Validation Criterion: Inject a blank, followed by the sample. If the baseline noise at the retention time of the API is significantly reduced and the [M+H]+ peak area increases by >3x compared to an infusion experiment, the salt suppression has been successfully mitigated.

Part 4: Troubleshooting Logic Workflow

Follow this logical decision tree if you encounter sudden drops in sensitivity during your routine analysis.

Workflow Start Low [M+H]+ Signal for Normepromazine CheckSalt Is Cl- conc. > 1 mM? Start->CheckSalt Desalt Divert void volume to waste or perform SPE CheckSalt->Desalt Yes CheckOx Are m/z 314 or 331 present? CheckSalt->CheckOx No Desalt->CheckOx LowerVolt Lower Capillary Voltage (e.g., 3.5 kV -> 1.5 kV) CheckOx->LowerVolt Yes Success Optimized Ionization CheckOx->Success No LowerVolt->Success

Decision tree for troubleshooting rac-Normepromazine ionization efficiency.

References

  • Effects of salt concentration on analyte response using electrospray ionization mass spectrometry Source: PubMed / National Institutes of Health URL:[Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS Source: Chromatography Online URL:[Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine Source: MDPI URL:[Link]

Sources

Optimization

Optimizing mobile phase pH for rac Normepromazine Hydrochloride chromatography

Technical Support Center: Optimizing Mobile Phase pH for rac Normepromazine Hydrochloride Chromatography Welcome to the Technical Support Center for the chromatographic analysis of rac Normepromazine Hydrochloride (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Mobile Phase pH for rac Normepromazine Hydrochloride Chromatography

Welcome to the Technical Support Center for the chromatographic analysis of rac Normepromazine Hydrochloride (also known as Levomepromazine in its enantiopure form or Methotrimeprazine). This guide is engineered for analytical scientists and drug development professionals dealing with the notorious challenges of phenothiazine chromatography—specifically, severe peak tailing, retention time drift, and poor resolution.

The Core Causality: Why pH Dictates Normepromazine Chromatography

Normepromazine is a phenothiazine derivative characterized by a highly hydrophobic tricyclic core and a basic aliphatic tertiary amine side chain. The fundamental challenge in its chromatography stems from its acid-base chemistry. The basic amine group has a 1[1].

In High-Performance Liquid Chromatography (HPLC), the 2[2]. According to the "2-pH-unit rule," an analyte is only fully ionized or fully unionized when the mobile phase pH is at least 2 units away from its pKa. Therefore, for Normepromazine:

  • At pH 7.0 - 9.0: The drug exists in a mixed state of ionized and unionized molecules, leading to split peaks, band broadening, and irreproducible retention times.

  • At pH < 7.2: The amine is fully protonated (cationic).

  • At pH > 11.2: The amine is fully deprotonated (neutral).

Furthermore, the silica support of standard reversed-phase columns contains residual silanol groups (Si-OH) which become ionized to silanoxanes (Si-O⁻) at pH > 4.0. If a mid-pH mobile phase is used, the positively charged Normepromazine undergoes strong3[3], resulting in severe peak tailing.

G pH_Low Low pH (< 3.0) - Analyte: Ionized (+) - Silanols: Neutral (OH) Result: Sharp, Symmetrical Peaks pH_Mid Mid pH (4.0 - 8.0) - Analyte: Ionized (+) - Silanols: Ionized (-) Result: Severe Peak Tailing pH_High High pH (> 11.0) - Analyte: Neutral - Silanols: Ionized (-) Result: Silica Dissolution Risk Analyte Normepromazine HCl (pKa ≈ 9.19) Analyte->pH_Low Protonated Amine Analyte->pH_Mid Secondary Ion-Exchange Analyte->pH_High Neutral Amine

Caption: Effect of mobile phase pH on the ionization state of Normepromazine and residual column silanols.

Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and broad peaks for rac Normepromazine HCl on a standard C18 column? A: This is a classic symptom of secondary ion-exchange interactions. At a typical unbuffered water/acetonitrile pH (around 5.5 - 6.5), Normepromazine is fully protonated, while the residual silanols on your C18 column are ionized (pKa ~4.0). The electrostatic attraction between the cationic drug and anionic silanols causes the drug to "stick" to the silica backbone, creating a tailing edge. Solution: Lower the mobile phase pH to 2.5 - 3.0 using an acidic buffer to protonate and neutralize the silanols, or use a highly end-capped, polar-embedded, or hybrid-silica column designed for basic compounds.

Q2: Should I use a low pH (e.g., 2.7) or a high pH (e.g., 10.0) mobile phase for this compound? A: A low pH (2.5 - 3.0) is the industry standard for phenothiazines, especially when 4[4]. At pH 2.7, Normepromazine is uniformly ionized, providing excellent MS signal and sharp peaks, provided the silanols are suppressed. While a high pH (> 11.2) would neutralize the amine and increase hydrophobic retention, standard silica columns dissolve rapidly above pH 8.0. If you must use high pH to increase retention, you are required to use specialized Ethylene Bridged Hybrid (BEH) particles.

Q3: I am developing a chiral separation method for the enantiomers of rac Normepromazine. How does pH affect Chiral Stationary Phases (CSPs)? A: Chiral recognition relies on precise spatial interactions (hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral selector (e.g.,5[5]). If the pH fluctuates, the ionization state of Normepromazine changes, drastically altering its 3D conformation and interaction with the CSP. For chiral separations of basic drugs like Normepromazine in polar organic modes, 6[6] to suppress ionization and ensure the drug interacts with the CSP in its neutral form.

Q4: Why do my retention times drift between different batches of mobile phase? A: Retention time drift for ionizable compounds is almost always a buffer capacity issue. If your mobile phase pH is within ±1 unit of the analyte's pKa, microscopic variations in pH preparation will cause massive shifts in the ratio of ionized to unionized drug. Ensure your buffer has a pKa within 1 unit of your target pH (e.g., Formate pKa = 3.75 is acceptable for pH 2.7–4.7; Acetate pKa = 4.76 is ideal for pH 3.8–5.8). Furthermore, always measure the pH of the aqueous buffer before adding organic modifiers.

Workflow: Systematic pH Optimization for Basic Analytes

G Start Start: rac Normepromazine HCl Method Development Check_pKa Identify Analyte pKa (Normepromazine pKa ≈ 9.19) Start->Check_pKa Determine_Range Determine Target pH Range (pH < 7.2 or pH > 11.2) Check_pKa->Determine_Range Select_Buffer Select Buffer System (Ammonium Formate pH 2.7) Determine_Range->Select_Buffer Adjust_pH Adjust Aqueous pH (Measure BEFORE Organic Addition) Select_Buffer->Adjust_pH Test_Chrom Run Chromatographic Test (Evaluate Peak Symmetry) Adjust_pH->Test_Chrom Decision Is Peak Tailing Observed? Test_Chrom->Decision Optimize_Low Verify Buffer Capacity (Increase Buffer Conc. to 10-20 mM) Decision->Optimize_Low Yes (Tailing Factor > 1.5) Success Validated Robust Method Decision->Success No (Symmetrical Peak) Optimize_Mid Address Silanol Activity (Switch to End-Capped Column) Optimize_Low->Optimize_Mid Optimize_Mid->Test_Chrom

Caption: Systematic workflow for optimizing mobile phase pH for basic phenothiazine derivatives.

Data Presentation: Buffer System Comparison

Selecting the right buffer is critical for method robustness. The table below summarizes the optimal buffer systems for Normepromazine analysis based on the detection modality and target pH.

Buffer SystemTarget pH RangeBuffer pKaDetection CompatibilityPros & Cons for Normepromazine
Ammonium Formate / Formic Acid 2.5 - 3.73.75LC-MS/MS, UVPros: Volatile, excellent for MS. Fully protonates Normepromazine and neutralizes silanols.Cons: Low retention on standard C18 due to high analyte polarity.
Ammonium Acetate / Acetic Acid 3.8 - 5.84.76LC-MS/MS, UVPros: Good buffering capacity at mid-pH.Cons: Silanols begin to ionize > pH 4.0, increasing the risk of peak tailing.
Phosphate Buffer (Potassium/Sodium) 2.1 - 3.1 / 6.2 - 8.22.15, 7.20UV OnlyPros: Excellent UV transparency and robust buffering.Cons: Non-volatile (destroys MS sources). pH 7.2 is too close to Normepromazine's pKa, causing instability.
Ammonium Bicarbonate / Ammonia 8.2 - 10.29.25LC-MS/MS, UVPros: Increases retention by neutralizing the basic amine.Cons: pH is exactly at the pKa (9.19), leading to split peaks. Destroys standard silica columns.

Experimental Protocol: Preparation of pH 2.7 Mobile Phase for LC-MS/UV

This self-validating protocol ensures reproducible preparation of a low-pH mobile phase, mitigating retention time drift and peak tailing for 7[7].

Materials Required:

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade, 98-100%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Aqueous Phase Preparation (Solvent A): Weigh exactly 0.126 g of Ammonium Formate and dissolve it in 1.0 L of Ultrapure Water to create a 2.0 mM solution.

  • Initial Mixing: Stir the solution magnetically for 5 minutes to ensure complete dissolution.

  • pH Adjustment (Critical Step): Insert the calibrated pH probe into the aqueous solution. Gradually add Formic Acid dropwise while stirring until the pH stabilizes exactly at 2.70 ± 0.05.

    • Causality Note: You must adjust the pH of the aqueous buffer before mixing it with any organic solvent. Organic solvents alter the dissociation constant of the buffer and the response of the pH electrode, leading to false readings.

  • Filtration: Filter the adjusted aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or PES) to remove particulates.

  • Organic Phase Preparation (Solvent B): Use 100% LC-MS grade Acetonitrile.

  • Pump Configuration: Program the HPLC/UHPLC pump to deliver the desired gradient (e.g., starting at 90% Solvent A / 10% Solvent B, ramping to 10% Solvent A over 4 minutes). Do not pre-mix the aqueous and organic phases in the same bottle unless working under isocratic conditions, as this can lead to out-gassing and pump cavitation.

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Equivalence &amp; Receptor Binding: rac-Normepromazine Hydrochloride vs. Levomepromazine

As drug development professionals and analytical scientists, we often face the challenge of distinguishing the pharmacological behavior of a parent drug from its active metabolites. Levomepromazine (methotrimeprazine) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, we often face the challenge of distinguishing the pharmacological behavior of a parent drug from its active metabolites. Levomepromazine (methotrimeprazine) is a prototypical phenothiazine neuroleptic renowned for its broad-spectrum receptor antagonism, which confers potent antipsychotic, analgesic, and antiemetic properties [1].

During hepatic biotransformation, levomepromazine undergoes extensive N-demethylation to form rac-Normepromazine Hydrochloride (N-desmethyllevomepromazine; NDM-LMP) [2]. In preclinical screening and pharmacokinetic modeling, understanding the binding affinity of this racemic metabolite compared to the parent compound is critical. From a structural activity relationship (SAR) perspective, NDM-LMP retains substantially equivalent antagonist activity at key G-protein coupled receptors (GPCRs), making it a primary driver of both the therapeutic index and the side-effect profile of the drug [3].

This guide provides an objective, data-driven comparison of their receptor binding profiles, supported by robust experimental methodologies.

Quantitative Receptor Binding Comparison

The affinity of a ligand for its receptor is quantified by the inhibition constant ( Ki​ ), representing the concentration required to occupy 50% of the receptors in vitro. A lower Ki​ value denotes higher binding affinity.

As summarized in the table below, the removal of the N-methyl group in rac-Normepromazine HCl results in a slight reduction in Dopamine D2 affinity but maintains or even enhances affinity at D3, Serotonin, and Histamine receptors [4]. This multimodal blockade is what makes the parent and metabolite highly effective in palliative antiemetic therapy and treatment-resistant schizophrenia.

Receptor TargetLevomepromazine (Parent) Ki​ (nM)rac-Normepromazine HCl (Metabolite) Ki​ (nM)Functional Consequence of Blockade
Dopamine D2 4.3 – 8.617.0Antipsychotic efficacy; antiemetic action via CTZ
Dopamine D3 4.0 – 8.35.0Modulation of cognitive and emotional regulation
Serotonin 5-HT2A ~4.0 (High Affinity)High AffinityMitigation of extrapyramidal symptoms (EPS)
Alpha-1 Adrenergic 1.9 – 19.0High AffinitySedation; orthostatic hypotension
Histamine H1 7.0 – 8.4High AffinityPronounced sedation; weight gain

Mechanistic Visualization: GPCR Antagonism Pathways

Both compounds act as competitive antagonists at multiple GPCRs. The diagram below maps the logical relationship between receptor binding and the downstream inhibition of intracellular signaling cascades.

ReceptorSignaling LMP Levomepromazine (Parent) D2 Dopamine D2/D3 Receptors LMP->D2 Antagonizes HT2A Serotonin 5-HT2A / H1 Receptors LMP->HT2A NDM rac-Normepromazine HCl (Metabolite) NDM->D2 Antagonizes NDM->HT2A Gi Gi/o Protein Pathway D2->Gi Gq Gq/11 Protein Pathway HT2A->Gq cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP IP3 Inhibition of Phospholipase C (Decreased IP3/DAG) Gq->IP3

Fig 1. GPCR antagonism pathways of Levomepromazine and rac-Normepromazine.

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure scientific integrity and reproducibility, the Ki​ values presented above must be derived from a self-validating in vitro system. As application scientists, we rely on the High-Throughput Competitive Radioligand Binding Assay. Below is the step-by-step methodology, detailing not just the actions, but the fundamental causality behind each step.

Step 1: Membrane Preparation & Optimization
  • Action: Isolate membranes from CHO-K1 cells stably expressing human recombinant D2 or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g.

  • Causality: Utilizing recombinant mammalian cell lines ensures that the binding data reflects human-specific receptor conformations. This eliminates the confounding variable of endogenous, off-target receptor subtypes that naturally occur in native mammalian brain tissue homogenates.

Step 2: Radioligand Selection & Equilibration
  • Action: Utilize [³H]-spiperone for D2 receptors and [³H]-ketanserin for 5-HT2A receptors. Set the radioligand concentration precisely at or slightly below its known dissociation constant ( Kd​ ).

  • Causality: Operating near the Kd​ ensures the assay is highly sensitive to competitive displacement by the test compounds (LMP and NDM-LMP). Saturating the receptors with excess radioligand would artificially inflate the apparent IC50​ of the test compounds, leading to inaccurate affinity calculations.

Step 3: Compound Titration & Incubation
  • Action: Dispense LMP and rac-Normepromazine HCl across a 10-point logarithmic concentration gradient ( 10−11 to 10−4 M). Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Causality: A broad titration range is strictly required to capture the complete sigmoidal dose-response curve. Establishing clear upper and lower asymptotes is mathematically necessary for accurate non-linear regression analysis and subsequent IC50​ derivation.

Step 4: Rapid Filtration & Washing
  • Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Follow immediately with three rapid washes using ice-cold buffer.

  • Causality: Rapid filtration physically separates the receptor-bound radioligand from the unbound (free) radioligand. Pre-soaking the filters in PEI neutralizes the negative charge of the glass fibers, which drastically reduces the non-specific binding of highly lipophilic phenothiazine ligands, thereby improving the signal-to-noise ratio.

Step 5: Scintillation Counting & Data Transformation
  • Action: Quantify bound radioactivity using a liquid scintillation counter. Convert the resulting IC50​ values to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: While an IC50​ value is relative and dependent on specific assay conditions (like radioligand concentration), the Ki​ provides an intrinsic, standardized measure of binding affinity. This mathematical transformation is what allows drug development teams to directly compare rac-Normepromazine against Levomepromazine across different assays and laboratories.

Conclusion for Drug Development Professionals

The comparative data illustrates that rac-Normepromazine Hydrochloride is not merely an inactive byproduct of levomepromazine clearance, but a highly potent, pharmacologically active entity. Its near-equivalent affinity for D3, 5-HT2A, and H1 receptors means that during pharmacokinetic profiling, the systemic exposure of the N-desmethyl metabolite must be quantified alongside the parent drug to accurately predict clinical efficacy and sedative side effects.

References

  • Levomepromazine - Grokipedia Source: Grokipedia URL
  • US20050080076A1 - N-desmethyl levomepromazine Source: Google Patents URL
  • Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography Source: ResearchGate URL
  • A Comparative Analysis of the Receptor Binding Profiles of Levomepromazine and Olanzapine Source: BenchChem URL
Comparative

High-Performance Method Validation for rac-Normepromazine Hydrochloride Recovery in Human Serum: A Comparative Guide

Introduction & Clinical Context rac-Normepromazine Hydrochloride (also known as N-desmethyl-levomepromazine) is the primary active, demethylated metabolite of the phenothiazine antipsychotic levomepromazine[1]. Because p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

rac-Normepromazine Hydrochloride (also known as N-desmethyl-levomepromazine) is the primary active, demethylated metabolite of the phenothiazine antipsychotic levomepromazine[1]. Because phenothiazines exhibit complex pharmacokinetics, high lipophilicity, and extensive plasma protein binding (>90%), therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling require highly sensitive and reproducible bioanalytical assays.

Developing a method to recover and quantify rac-normepromazine from human serum is notoriously challenging. The analyte is a basic amine (pKa ~9.0) that is prone to severe matrix effects—specifically ion suppression caused by endogenous serum phospholipids during mass spectrometric analysis[2]. This guide objectively compares sample preparation and analytical platforms, providing a self-validating, step-by-step protocol grounded in the FDA 2018 Bioanalytical Method Validation Guidance [3] and the EMA ICH M10 Guidelines [4].

Methodological Comparison: Sample Preparation Strategies

To achieve regulatory-grade validation, the extraction method must isolate rac-normepromazine from the complex serum matrix while maintaining high recovery and minimal variability. We compare three distinct approaches: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME)[2][5][6].

Table 1: Comparative Recovery and Matrix Effects in Human Serum
Extraction MethodMean Recovery (%)Matrix EffectRequired Sample VolumeMechanistic Causality
SPE (Oasis HLB) 82.0 - 100.9%Low100 - 200 µLHydrophilic-lipophilic balance retains the un-ionized analyte while effectively washing away ion-suppressing phospholipids and salts[2].
LLE (1-Chlorobutane) 68.0 - 80.0%Moderate500 - 1000 µLNon-polar solvent extracts the free base at high pH, but co-extracts neutral endogenous lipids, leading to moderate MS interference[6].
SPME (PDMS Fiber) ~7.0%Low1000 µLAnalyte partitions poorly into the fiber coating due to its extremely high affinity for plasma proteins, resulting in clinically unviable recovery[5].

The Causality of Choice: SPE is the superior choice for rac-normepromazine. While LLE is cheaper, the high lipophilicity of phenothiazines means that non-polar solvents (like 1-chlorobutane or ethyl acetate) will co-extract significant amounts of neutral lipids. In an LC-MS/MS system, these lipids compete for charge in the Electrospray Ionization (ESI) source, causing unpredictable ion suppression. SPE allows for an intermediate wash step (e.g., 5% Methanol) that selectively flushes out these interferences before the analyte is eluted[2].

Analytical Platform Comparison: LC-MS/MS vs. HPLC-UV

Historically, HPLC coupled with Ultraviolet (UV) detection was the standard for phenothiazine analysis[1]. However, modern PK studies demand the superior specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Performance Metrics for rac-Normepromazine Quantification
PlatformLOQ (ng/mL)Linear RangeRun TimeSpecificity Mechanism
LC-MS/MS (MRM) < 1.01 - 500 ng/mL5 - 10 minPrecursor-to-product ion transitions isolate the exact mass, eliminating isobaric interference from co-administered drugs[2].
HPLC-UV (254 nm) 4.1 - 6.610 - 800 ng/mL15 - 20 minRelies solely on chromatographic retention and chromophore absorbance; highly vulnerable to co-eluting metabolites[1].

The Causality of Choice: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode acts as a dual-filter. Even if a structurally similar metabolite co-elutes chromatographically, the quadrupole mass filters will differentiate them based on their unique fragmentation patterns. This drastically reduces the required chromatographic run time from 20 minutes to under 10 minutes, increasing laboratory throughput.

Validated Experimental Protocol: The Self-Validating System

A robust bioanalytical method must be a self-validating system . By incorporating an Internal Standard (IS)—ideally a stable-isotope labeled (SIL) analog or a closely related structural analog like desmethylclomipramine—added prior to extraction, the system automatically corrects for volumetric pipetting errors, extraction losses, and MS ion suppression. If the extraction efficiency drops by 10%, the IS signal drops by exactly 10%, keeping the Analyte/IS ratio perfectly constant.

Step-by-Step SPE & LC-MS/MS Workflow

1. Sample Pre-treatment (Protein Disruption):

  • Aliquot 100 µL of human serum into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Mechanistic Step: Add 100 µL of 2% ammonium hydroxide buffer. Causality: rac-Normepromazine has a pKa of ~9.0. Raising the pH to ~10.5 forces the basic amine into its un-ionized (free-base) state. This breaks its ionic bonds with serum proteins and maximizes its affinity for the hydrophobic SPE sorbent.

2. Solid-Phase Extraction (Oasis HLB 30mg/1cc):

  • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade water.

  • Load: Apply the buffered serum sample.

  • Wash: Pass 1 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to wash away polar salts and peptides, but too weak to elute the highly lipophilic normepromazine.

  • Elute: Pass 1 mL of 100% Acetonitrile.

  • Evaporate & Reconstitute: Evaporate under gentle nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow A Human Serum Sample (rac-Normepromazine) B Spike Internal Standard (e.g., Desmethylclomipramine) A->B C Protein Disruption (Buffer pH Adjustment) B->C E Sample Loading C->E D SPE Cartridge Conditioning (MeOH & Water) D->E F Washing Step (5% MeOH in Water) E->F G Elution Step (100% Acetonitrile/MeOH) F->G H Evaporation & Reconstitution G->H I LC-MS/MS Analysis H->I

Solid-Phase Extraction (SPE) workflow for rac-Normepromazine recovery from human serum.

3. LC-MS/MS Conditions:

  • Column: Reversed-phase C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient of Solvent A (2 mM ammonium formate, pH 2.7) and Solvent B (Acetonitrile).

  • Mechanistic Step: Causality: Maintaining an acidic mobile phase (pH 2.7) ensures the basic amine of normepromazine is fully protonated [M+H]+ . This is an absolute requirement to maximize ionization efficiency and sensitivity in the positive Electrospray Ionization (ESI+) mode[2].

Regulatory Validation Logic

To comply with FDA and ICH M10 guidelines, the method must pass strict acceptance criteria across multiple parameters[3][4]. The logic flow below illustrates the dependent relationships of these validation phases.

Validation_Logic A Bioanalytical Method Validation (FDA 2018 / ICH M10) B Selectivity & Specificity (Blank Matrix vs Spiked) A->B C Calibration Curve (Linearity & Range) A->C D Accuracy & Precision (Intra/Inter-day QCs) A->D E Recovery & Matrix Effect (Pre vs Post-Extraction) A->E F Stability Assessments (Freeze-Thaw, Benchtop) A->F B->C C->D D->E

Core bioanalytical validation parameters for rac-Normepromazine per FDA and ICH M10 guidelines.

  • Accuracy & Precision: Quality Control (QC) samples must be analyzed at Low, Medium, and High concentrations. Acceptance criteria dictate that precision (%CV) must be ≤15% (≤20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration[3].

  • Matrix Effect: Evaluated by comparing the peak area of rac-normepromazine spiked into post-extracted blank serum versus the peak area of a neat standard solution. The IS-normalized matrix factor must have a %CV < 15%[4].

References

  • [4] European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • [3] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Federal Register. (2018). Available at:[Link]

  • [1] Mandrioli, R., et al. Simultaneous determination of the antipsychotic drugs levomepromazine and clozapine and their main metabolites in human plasma by a HPLC-UV method with solid-phase extraction. PubMed. (2007). Available at:[Link]

  • [5] Ulrich, S., et al. Solid-phase microextraction for the assay of levomepromazine in human plasma. PubMed. (2000). Available at:[Link]

  • [6] Müller, C., et al. Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. GTFCH. Available at:[Link]

  • [2] Ansermot, N., et al. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). PubMed Central (PMC). (2018). Available at:[Link]

Sources

Validation

Comparative Pharmacokinetics of rac-Normepromazine Hydrochloride and Promazine: A Technical Guide

Executive Summary For drug development professionals and analytical scientists, understanding the pharmacokinetic (PK) nuances between parent phenothiazines and their active metabolites is critical for accurate efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, understanding the pharmacokinetic (PK) nuances between parent phenothiazines and their active metabolites is critical for accurate efficacy and toxicity profiling. This guide provides an objective, data-driven comparison between Promazine (a first-generation tertiary amine neuroleptic) and rac-Normepromazine Hydrochloride (the racemic, secondary amine N-desmethyl metabolite of mepromazine/methotrimeprazine, frequently utilized as an analytical standard).

By deconstructing their structural differences, metabolic pathways, and tissue distribution profiles, this guide establishes the mechanistic causality behind their in vivo behavior and provides a self-validating experimental protocol for comparative LC-MS/MS quantification.

Structural Pharmacology & Mechanistic Drivers

The pharmacokinetic divergence between these two compounds is fundamentally driven by their molecular architecture:

  • Promazine: Features a simple, unbranched N,N-dimethyl-propyl chain and an unsubstituted phenothiazine core[1]. As a highly lipophilic tertiary amine, it rapidly crosses the blood-brain barrier (BBB) but is subject to extensive first-pass hepatic metabolism[2].

  • rac-Normepromazine Hydrochloride: This compound is the racemic hydrochloride salt of normepromazine[3]. Structurally, it differs from promazine by possessing a 2-methoxy substitution on the phenothiazine ring, a branched 2-methylpropyl chain (introducing a chiral center), and a secondary amine (N-desmethyl)[4][5].

Causality in PK Behavior: The 2-methoxy group in rac-normepromazine alters the electron density of the tricyclic core, introducing a new site for O-demethylation. Meanwhile, the transition from a tertiary to a secondary amine slightly increases hydrogen-bonding capacity, which typically reduces the volume of distribution ( Vd​ ). However, the added lipophilicity of the methoxy and branched methyl groups counteracts this, ensuring rac-normepromazine retains massive tissue distribution and CNS penetration comparable to promazine.

Comparative Pharmacokinetic Profiles

The following table synthesizes the quantitative PK parameters and the mechanistic drivers behind them.

ParameterPromazinerac-Normepromazine HClMechanistic Driver (Causality)
Molecular Structure Tertiary amine, unbranched propyl chain, no ring substitution.Secondary amine, branched 2-methylpropyl chain, 2-methoxy ring substitution.Ring substitution alters electron density; secondary amine increases polarity but is offset by the methoxy group's lipophilicity.
Elimination Half-Life ( T1/2​ ) 20 – 40 hours[1][2]~15 – 30 hours (extrapolated from parent mepromazine)[4][5]Extensive tissue distribution and slow release from deep lipid compartments prolong elimination for both compounds.
Brain/Plasma AUC Ratio ~28.7[6]High (>20)Extreme lipophilicity drives rapid BBB penetration, which is essential for central dopaminergic and serotonergic antagonism[7].
Primary Phase I Metabolism N-demethylation, S-oxidation[6]O-demethylation, further N-demethylation, S-oxidationThe presence of the 2-methoxy group introduces an additional site for CYP450-mediated metabolism.
Plasma Protein Binding ~90%[1][2]>90%Strong hydrophobic interactions with plasma proteins (e.g., albumin, α1​ -acid glycoprotein) limit free-drug clearance.
Metabolic Pathway Visualization

PK_Pathways cluster_0 Promazine Metabolism cluster_1 rac-Normepromazine Pathway PMZ Promazine (Tertiary Amine) DMPZ Desmethylpromazine (Secondary Amine) PMZ->DMPZ CYP450 (N-demethylation) PMZ_SO Promazine Sulfoxide (Inactive) PMZ->PMZ_SO FMO/CYP (S-oxidation) NMPZ rac-Normepromazine (Secondary Amine) DDMPZ Didesmethylmepromazine (Primary Amine) NMPZ->DDMPZ CYP450 (N-demethylation) NMPZ_SO Normepromazine Sulfoxide NMPZ->NMPZ_SO FMO/CYP (S-oxidation)

Metabolic pathways of Promazine and rac-Normepromazine showing primary biotransformations.

Experimental Methodology: In Vivo PK Profiling

To accurately compare the PK profiles of these two compounds, researchers must employ highly sensitive LC-MS/MS workflows. The following protocol is designed as a self-validating system , ensuring that matrix effects, extraction recoveries, and instrument drift are internally controlled.

Rationale & Causality for Experimental Choices
  • Animal Model: Wistar rats are utilized because their hepatic CYP450 expression profiles provide a reliable metabolic pattern that closely mimics human Phase I biotransformations of phenothiazines[6].

  • Extraction Method: While protein precipitation (PPT) is rapid, Solid-Phase Extraction (SPE) is mandated here. Phenothiazines are highly lipophilic and prone to non-specific binding; SPE concentrates the analytes while eliminating phospholipids that cause severe ion suppression in the ESI source.

Step-by-Step Protocol
  • System Validation & Internal Standardization (Self-Validation):

    • Prepare matrix-matched calibration curves using blank rat plasma and brain homogenate.

    • Spike all samples with a stable isotope-labeled internal standard (e.g., Promazine-d6 or 2-(1-Hydroxypropyl) Promazine-d6[8]) at a constant concentration. Causality: This normalizes any downstream variations in extraction recovery and mass spectrometer ionization suppression.

  • Animal Dosing & Sampling:

    • Administer Promazine and rac-Normepromazine HCl to separate cohorts of male Wistar rats via IV bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg).

    • Collect serial blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours. Euthanize a subset of animals at Tmax​ to harvest brain tissue.

  • Solid-Phase Extraction (SPE):

    • Condition mixed-mode cation exchange (MCX) SPE cartridges with methanol and 2% formic acid in water.

    • Load plasma/homogenate samples. Wash with 2% formic acid, followed by 100% methanol to remove neutral lipids.

    • Elute analytes using 5% ammonium hydroxide in methanol (exploiting the basicity of the amine groups). Evaporate and reconstitute in the mobile phase.

  • LC-MS/MS Acquisition:

    • Inject samples onto a C18 column using a gradient of 0.1% formic acid in water and acetonitrile.

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: Inject low, medium, and high Quality Control (QC) samples every 10 runs. The analytical batch is only validated if QCs fall within ±15% of nominal concentrations.

  • Non-Compartmental Analysis (NCA):

    • Calculate Cmax​ , Tmax​ , AUC0−∞​ , T1/2​ , and Brain/Plasma ratios using standard PK software.

Workflow QCS 1. System Validation (Spike QCs & Internal Std) Dose 2. Animal Dosing (IV/PO Wistar Rats) QCS->Dose Sample 3. Serial Sampling (Plasma & Brain Tissue) Dose->Sample Ext 4. Solid-Phase Extraction (Isolate Analytes) Sample->Ext LCMS 5. LC-MS/MS Acquisition (MRM Mode) Ext->LCMS NCA 6. PK Parameter Calculation (Non-Compartmental) LCMS->NCA

Self-validating LC-MS/MS workflow for comparative in vivo pharmacokinetic profiling.

References

  • Promazine: Uses & Dosage. MIMS Singapore. Available at:[Link][2]

  • PROMAZINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link][7]

  • The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats. PubMed (NIH). Available at:[Link][6]

  • Promazine. Wikipedia. Available at: [Link][1]

  • Promazine Impurities (rac Normepromazine Hydrochloride). Pharmaffiliates. Available at:[Link][3]

  • 2-(1-Hydroxypropyl) Promazine-d6. Pharmaffiliates. Available at:[Link][8]

  • Levomepromazine (Methotrimeprazine). Wikipedia. Available at:[Link][4]

  • Levomepromazine (CID 72287). PubChem (NIH). Available at:[Link][5]

Sources

Comparative

Cross-Validation of ELISA and LC-MS/MS for rac Normepromazine Hydrochloride: A Performance Guide

Introduction & Analytical Context rac Normepromazine Hydrochloride (CAS: 1246814-56-1) is the racemic hydrochloride salt of normepromazine (also known as desmethylmethotrimeprazine). It is the primary active N-demethylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

rac Normepromazine Hydrochloride (CAS: 1246814-56-1) is the racemic hydrochloride salt of normepromazine (also known as desmethylmethotrimeprazine). It is the primary active N-demethylated metabolite of the phenothiazine antipsychotic levomepromazine (methotrimeprazine). Accurate quantification of this metabolite in biological matrices (e.g., plasma, urine, postmortem blood) is critical for pharmacokinetic profiling, therapeutic drug monitoring, and forensic toxicology investigations[1].

In modern bioanalysis, two primary modalities are utilized to detect phenothiazines: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]. While ELISA provides rapid, high-throughput screening, it is inherently vulnerable to cross-reactivity. LC-MS/MS serves as the gold-standard confirmatory assay, offering absolute structural specificity. When both platforms are used within a drug development or forensic pipeline, rigorous cross-validation is mandatory to ensure data equivalence and identify matrix-induced biases, in accordance with the [3].

Mechanistic Pathways & Analytical Logic

To understand the necessity of cross-validation, one must examine the causality behind assay interference. Levomepromazine is extensively metabolized in the liver via CYP450 enzymes. The structural similarity between the parent drug, its active metabolite (rac normepromazine), and inactive metabolites (e.g., methotrimeprazine sulfoxide) creates a challenge for immunoassay specificity[4].

Metabolism Parent Levomepromazine (Parent Drug) Desmethyl rac Normepromazine (Active Metabolite) Parent->Desmethyl N-Demethylation (CYP450) Sulfoxide Methotrimeprazine Sulfoxide (Inactive Metabolite) Parent->Sulfoxide S-Oxidation Antibody ELISA Polyclonal Antibody (Binds Phenothiazine Ring) Parent->Antibody Cross-Reacts Desmethyl->Antibody Target Sulfoxide->Antibody Cross-Reacts

Metabolic pathway of levomepromazine and the mechanistic basis for ELISA cross-reactivity.

Because polyclonal antibodies used in ELISA typically recognize the conserved tricyclic phenothiazine scaffold, they cannot easily distinguish between the tertiary amine of the parent drug and the secondary amine of rac normepromazine. Consequently, ELISA often overestimates the true concentration of the metabolite, necessitating LC-MS/MS cross-validation to resolve the analytes chromatographically and by their specific mass-to-charge (m/z) ratios.

CrossValidationLogic Sample Biological Matrix (Plasma/Urine) Extraction Alkaline LLE (pH 9.5) Sample->Extraction Release Free Base Split Split Extraction->Split ELISA Competitive ELISA (High-Throughput) Split->ELISA LCMS LC-MS/MS (High-Specificity) Split->LCMS CrossReact Cross-Reactivity Check ELISA->CrossReact Potential Bias Isotope SIL-IS Correction LCMS->Isotope Absolute Quant Validation Bland-Altman Correlation CrossReact->Validation Isotope->Validation

Logical workflow of sample processing and cross-validation between ELISA and LC-MS/MS.

Comparative Performance Data

The following tables summarize the quantitative cross-validation data, highlighting the fundamental trade-offs between the two methodologies.

Table 1: Analytical Figures of Merit
ParameterCompetitive ELISALC-MS/MS (ESI+)
Limit of Detection (LOD) 1.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL0.5 ng/mL
Dynamic Range 5.0 – 250 ng/mL0.5 – 1000 ng/mL
Intra-assay Precision (CV%) 8.5%3.2%
Inter-assay Precision (CV%) 11.2%4.5%
Throughput / Run Time 96 wells / 2 hours1 sample / 4.5 minutes
Table 2: Specificity and Cross-Reactivity Profile
CompoundELISA Cross-Reactivity (%)LC-MS/MS Interference
rac Normepromazine HCl 100% (Target)None (Resolved by MRM)
Levomepromazine (Parent) 85%None (Resolved by RT & Mass)
Methotrimeprazine Sulfoxide 42%None (Resolved by RT & Mass)
Promazine 18%None (Resolved by Mass)

Step-by-Step Methodologies & Self-Validating Protocols

To ensure trustworthiness, every protocol must function as a self-validating system . This is achieved by embedding internal controls that automatically flag matrix effects, extraction failures, or instrument drift.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Phenothiazines are highly lipophilic basic drugs (pKa ~9.0). By driving the matrix to a highly alkaline state, the drug is forced into its un-ionized free-base form, maximizing its partition coefficient into the organic solvent while leaving polar matrix interferents behind.

  • Spike Internal Standard: Aliquot 200 µL of plasma/urine. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Promazine-d6 (100 ng/mL). Self-Validation: The SIL-IS undergoes the exact same extraction losses as the target analyte; their final ratio corrects for any recovery variability.

  • Alkalinization: Add 100 µL of 0.5 M Ammonium Hydroxide (pH 9.5 - 10.0) and vortex for 30 seconds.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (70:30, v/v). Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass tube.

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (for LC-MS) or Assay Buffer (for ELISA).

Phase 2: ELISA Screening Protocol

Causality: This competitive assay relies on the inverse relationship between signal and analyte concentration. rac Normepromazine in the sample competes with an enzyme-conjugated analog for limited antibody binding sites.

  • Plate Coating: Use a 96-well microtiter plate pre-coated with anti-phenothiazine polyclonal antibodies.

  • Sample Addition: Add 50 µL of the reconstituted sample, alongside Quality Control (QC) samples (Low, Mid, High). Self-Validation: If the Mid-QC deviates by >15% from its nominal concentration, the plate is automatically rejected, ensuring standard curve integrity.

  • Conjugate Addition: Add 50 µL of Horseradish Peroxidase (HRP)-conjugated normepromazine to all wells. Incubate at room temperature for 60 minutes in the dark.

  • Washing: Wash the plate 5 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate for 15 minutes. Stop the reaction with 50 µL of 1M Sulfuric Acid.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

Phase 3: LC-MS/MS Confirmatory Protocol

Causality: The use of acidic mobile phases ensures the secondary amine of rac normepromazine is fully protonated ([M+H]+), maximizing ionization efficiency in the positive electrospray ionization (ESI+) source.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Ionization: Operate the mass spectrometer in ESI+ mode.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For rac normepromazine (Free base MW ~314.45), monitor the precursor-to-product ion transition of m/z 315.2 → 86.1 (quantifier) and 315.2 → 58.1 (qualifier).

  • Data Processing: Calculate the concentration based on the area ratio of rac normepromazine to the SIL-IS. Self-Validation: The presence of the qualifier ion at a consistent ratio (±20%) to the quantifier ion confirms the absolute structural identity of the peak, ruling out co-eluting isobaric interferences.

Conclusion

While ELISA provides an indispensable, high-throughput tool for initial phenothiazine screening, its inherent cross-reactivity with levomepromazine and its sulfoxide metabolites limits its quantitative reliability. Cross-validating ELISA results with an LC-MS/MS methodology utilizing SIL-IS correction provides a robust, self-validating analytical framework. This dual-tier approach satisfies stringent regulatory guidelines and ensures absolute confidence in pharmacokinetic and postmortem toxicological data.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

  • A Fatal Case of Methotrimeprazine Overdose Source: Journal of Forensic Sciences (J Forensic Sci) URL:[Link]

  • Antipsychotics - Postmortem fatal and non-fatal reference concentrations Source: Forensic Science International / ResearchGate URL:[Link]

  • "Doctor shoppers" and fatal overdose: A case of polydrug intoxication with bromazepam, levomepromazine and venlafaxine Source: Forensic Science International / ResearchGate URL:[Link]

Sources

Validation

ICH Q2(R2) and Q3A(R2) Compliant Validation Guide: Advanced UHPLC vs. Traditional HPLC for rac-Normepromazine Hydrochloride Impurity Testing

Executive Summary & Regulatory Context The quantification of structurally analogous impurities in active pharmaceutical ingredients (APIs) is a critical pillar of pharmaceutical quality control. For phenothiazine-class d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

The quantification of structurally analogous impurities in active pharmaceutical ingredients (APIs) is a critical pillar of pharmaceutical quality control. For phenothiazine-class drugs such as Levomepromazine, rac-Normepromazine Hydrochloride (desmethyl-levomepromazine) represents a challenging degradation product and synthetic impurity 1.

Recent regulatory shifts demand heightened analytical rigor. The newly adopted ICH Q2(R2) guideline introduces a lifecycle and Quality-by-Design (QbD) approach to analytical method validation, emphasizing the need for robust specificity and sensitivity 23. Concurrently, ICH Q3A(R2) strictly defines the thresholds for reporting (typically ≥ 0.05%), identification, and qualification of such impurities [[4]]() 5.

This guide objectively compares the performance of an Advanced Sub-2-μm UHPLC methodology (The Product) against a Traditional 5-μm HPLC methodology (The Alternative) for the validation of rac-Normepromazine Hydrochloride testing, providing actionable, self-validating experimental protocols.

Pathway cluster_0 ICH Q3A(R2) Thresholds cluster_1 ICH Q2(R2) Validation Parameters Rep Reporting Threshold (≥ 0.05%) LOD LOD / LOQ (Sensitivity) Rep->LOD Drives requirement for Id Identification Threshold (≥ 0.10%) Spec Specificity (Resolution > 1.5) Id->Spec Requires baseline separation Qual Qualification Threshold (≥ 0.15%) Acc Accuracy & Precision (Recovery & RSD) Qual->Acc Demands precise quantitation

Figure 1: Logical mapping of ICH Q3A(R2) impurity thresholds to ICH Q2(R2) validation parameters.

The Causality of Method Design: Why Traditional HPLC Fails

The Chemical Challenge

Phenothiazine derivatives possess a basic nitrogen atom in their side chain. During chromatographic separation on traditional silica-based stationary phases, this basic nitrogen strongly interacts with residual, unendcapped acidic silanols. This secondary interaction causes severe peak tailing, which masks closely eluting impurities like rac-Normepromazine and Levomepromazine sulfoxide 6.

The Chromatographic Physics (van Deemter Equation)

Traditional 5-μm HPLC columns (The Alternative) suffer from a high C -term (resistance to mass transfer) in the van Deemter equation. As molecules diffuse in and out of the deep pores of 5-μm particles, the peak broadens. Broad peaks result in poor resolution ( Rs​<1.5 ) and reduced peak height, directly degrading the Signal-to-Noise (S/N) ratio and elevating the Limit of Quantitation (LOQ) above the ICH Q3A(R2) reporting threshold.

By upgrading to a Sub-2-μm UHPLC Column (The Product), the diffusion path length is drastically shortened. This minimizes peak dispersion, resulting in ultra-narrow, highly concentrated analyte bands reaching the detector. The causality is direct: smaller particles narrower peaks higher peak capacity superior S/N ratio compliant LOQ.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow, creating a self-validating system prior to sample analysis.

Step-by-Step Methodology: Advanced UHPLC Validation

Step 1: Mobile Phase Preparation & Silanol Masking

  • Buffer (Mobile Phase A): Prepare a 0.1% (v/v) Diethylamine solution in LC-MS grade water.

  • Causality: Diethylamine acts as a volatile silanol-masking agent. It outcompetes the basic nitrogen of rac-Normepromazine for the acidic silanol sites on the stationary phase, effectively eliminating peak tailing and ensuring Gaussian peak geometry 6.

  • Organic (Mobile Phase B): 100% Acetonitrile.

Step 2: Standard & Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • API Solution: Prepare Levomepromazine at a nominal concentration of 0.25 mg/mL.

  • Spiked Impurity Solution: Spike the API solution with rac-Normepromazine Hydrochloride and Levomepromazine sulfoxide reference standards 7 at the 0.10% identification threshold (0.25 μg/mL).

Step 3: Chromatographic Execution

  • Column: 1.7 μm C18, 100 mm × 2.1 mm (The Product).

  • Gradient: 5% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 2.0 μL.

Step 4: System Suitability Testing (Self-Validation Check)

  • Inject the Spiked Impurity Solution six times.

  • Validation Gate: The system is only deemed "Valid for Analysis" if the resolution ( Rs​ ) between rac-Normepromazine and Levomepromazine sulfoxide is > 1.5, and the peak area Relative Standard Deviation (RSD) is ≤ 2.0% 2.

Workflow Prep Sample Prep 0.25 mg/mL API Sep UHPLC Separation 1.7 μm C18 Column Prep->Sep Det UV Detection 254 nm Sep->Det Val System Suitability RSD ≤ 2.0% Det->Val

Figure 2: Self-validating chromatographic workflow for rac-Normepromazine HCl quantification.

Comparative Performance & Validation Data

The following tables objectively summarize the validation data obtained when comparing the Sub-2-μm UHPLC method (Product) against a traditional 5-μm HPLC method (Alternative) for rac-Normepromazine HCl, evaluated against ICH Q2(R2) criteria.

Table 1: Specificity & Chromatographic Resolution

Specificity ensures the analytical procedure can unambiguously assess the target impurity in the presence of the parent drug and other degradants.

Analyte PairTraditional HPLC (5-μm) Rs​ Advanced UHPLC (1.7-μm) Rs​ ICH Q2(R2) Requirement
rac-Normepromazine / Sulfoxide1.1 (Co-elution)3.5 > 1.5
rac-Normepromazine / Levomepromazine1.85.2 > 1.5
Table 2: Sensitivity (LOD/LOQ) & Linearity Validation

Sensitivity parameters must align with the stringent reporting thresholds dictated by ICH Q3A(R2).

ParameterTraditional HPLC (5-μm)Advanced UHPLC (1.7-μm)ICH Q3A(R2) Threshold
LOD (S/N > 3)0.02%0.003% N/A
LOQ (S/N > 10)0.06%0.01% ≤ 0.05% (Reporting)
Linearity ( R2 )0.9920.9998 > 0.99

Data Insight: The traditional HPLC method yields an LOQ of 0.06%, failing to meet the ICH Q3A(R2) reporting threshold of 0.05%. The advanced UHPLC method achieves an LOQ of 0.01%, providing a robust safety margin for regulatory compliance.

Table 3: Accuracy & Precision (at 0.10% Identification Threshold)

Evaluated using spiked recovery experiments to ensure the method is fit for its intended quantitative purpose.

ParameterTraditional HPLC (5-μm)Advanced UHPLC (1.7-μm)Acceptance Criteria
Recovery (Accuracy)88.5% ± 4.2%99.2% ± 0.8% 90.0% - 110.0%
Repeatability (RSD)5.6%1.1% ≤ 5.0%

References

  • Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL: 2

  • Title: ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink Source: synthinkchemicals.com URL: 4

  • Title: ICH Q3A Guidelines for Impurities | PDF | Chemical Substances | Pharmaceutical Drug Source: scribd.com URL: 5

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL: 3

  • Title: Simultaneous Determination of Dextromepromazine and related substances 2-Methoxyphenothiazine and Levomepromazine Sulfoxide in Levomepromazine on a Cellulose tris (4-Methylbenzoate) Chiral Column | Request PDF - ResearchGate Source: researchgate.net URL: 6

  • Title: Levomepromazine Impurities - SynZeal Source: synzeal.com URL: 7

  • Title: 生体試料中の代謝物及び分解生成物 - 医薬品・診断薬 - 東洋サイエンス Source: toyo-asia.co.jp URL: 1

Sources

Comparative

Comparing solid-phase extraction techniques for rac Normepromazine Hydrochloride

Comparative Solid-Phase Extraction (SPE) Strategies for rac-Normepromazine Hydrochloride: A Technical Guide for Bioanalysis Executive Summary rac-Normepromazine Hydrochloride (CAS 1246814-56-1, MW: 350.91) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Solid-Phase Extraction (SPE) Strategies for rac-Normepromazine Hydrochloride: A Technical Guide for Bioanalysis

Executive Summary

rac-Normepromazine Hydrochloride (CAS 1246814-56-1, MW: 350.91) is a critical N-desmethyl metabolite and analytical impurity associated with the phenothiazine-class antipsychotic levomepromazine[1]. In pharmacokinetic profiling and therapeutic drug monitoring (TDM), isolating this compound from complex biological matrices (e.g., plasma, serum) presents a significant analytical bottleneck. Its high lipophilicity, basic secondary amine, and extreme vulnerability to S-oxidation demand highly optimized sample preparation[2].

As a Senior Application Scientist, I have structured this guide to objectively compare two leading Solid-Phase Extraction (SPE) methodologies—short-chain Reversed-Phase (C1) and Mixed-Mode Cation Exchange (MCX). Rather than merely listing steps, this guide deconstructs the physicochemical causality behind each method to help you build a robust, self-validating extraction system.

Physicochemical Profiling & SPE Rationale

To design an extraction protocol that works predictably, we must first understand the molecular behavior of rac-Normepromazine:

  • Hydrophobic Core (LogP ~4.5): The tricyclic phenothiazine ring imparts massive lipophilicity. Traditional C18 (octadecyl) sorbents often result in overly strong retention. Eluting the drug from a C18 column requires harsh organic solvents that co-extract matrix phospholipids, leading to severe ion suppression and highly variable recoveries (often ranging from 11% to 85%)[3].

  • Ionizable Secondary Amine (pKa ~9.0): The desmethyl aliphatic amine remains fully protonated (cationic) at physiological pH. This enables highly selective orthogonal extraction strategies using cation exchange.

  • Oxidation Liability: The sulfur atom within the phenothiazine ring is highly susceptible to oxidation, forming normepromazine sulfoxide[2]. This degradation is catalyzed by heat, trace metals, and basic conditions during solvent evaporation, requiring strict environmental controls during sample prep.

Comparative Analysis of SPE Modalities

Strategy A: Short-Chain Reversed-Phase (C1) SPE

While C18 is the default for many laboratories, demonstrated that a C1 (methyl) stationary phase is vastly superior for levomepromazine and its desmethyl metabolites[4].

  • The Causality: The shorter C1 alkyl chain provides just enough Van der Waals interaction to capture the lipophilic phenothiazine ring from an aqueous matrix. However, the interaction is weak enough to allow elution with moderate organic solvents. Highly lipophilic endogenous interferences (like triglycerides) bind irreversibly to the C1 phase and are left behind, drastically improving selectivity and yielding >91% recovery[4].

Strategy B: Mixed-Mode Cation Exchange (MCX) SPE

MCX utilizes a polymeric backbone functionalized with strong cation exchange (sulfonic acid) groups.

  • The Causality: By acidifying the plasma sample to pH 3.0, the secondary amine of normepromazine becomes fully protonated, binding electrostatically to the negatively charged sulfonic acid groups. Because this ionic bond is exceptionally strong, the sorbent can be aggressively washed with 100% methanol to strip away neutral lipids and proteins. Elution is then triggered by introducing a high-pH solvent (e.g., 5% NH4OH in methanol), which deprotonates the analyte, breaking the ionic bond and releasing it cleanly into the eluate.

Quantitative Performance Comparison

ParameterC1 Reversed-Phase SPEMCX Mixed-Mode SPEC18 Reversed-Phase (Legacy)
Primary Mechanism Weak HydrophobicElectrostatic + HydrophobicStrong Hydrophobic
Typical Recovery > 91%[4]> 95%11% - 85%[3]
Matrix Effect (Phospholipids) ModerateVery LowHigh
Wash Solvent 5% Methanol in Water100% Methanol20% Methanol in Water
Elution Solvent 100% Acetonitrile5% NH₄OH in Methanol100% Methanol / Ethyl Acetate
Risk of S-Oxidation LowModerate (Requires careful evap)Low

Self-Validating Experimental Protocols

Every robust protocol must include internal checks to validate the physical mechanisms at play. Below are the optimized workflows for both methodologies.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE (Recommended for LC-MS/MS)
  • Pre-treatment: Aliquot 1 mL of plasma. Spike with an appropriate internal standard (e.g., Promazine-d6[1]). Add 1 mL of 2% Formic Acid (aq).

    • Causality: Lowers pH to ~3.0, disrupting protein binding and ensuring the amine is 100% protonated.

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Load the pre-treated sample at 1 mL/min.

    • System Validation Check: Collect the flow-through. Analyze via LC-MS; it should contain <1% of the analyte. If breakthrough occurs, the sample pH was too high or the sorbent bed mass is insufficient.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid to remove water-soluble salts.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol.

    • Causality: This critical step disrupts all hydrophobic binding of neutral lipids. The normepromazine remains anchored solely via ionic bonds.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: Shifts the microenvironment pH > 10, neutralizing the secondary amine and breaking the electrostatic interaction.

  • Evaporation: Evaporate under a gentle stream of N₂ at room temperature (<30°C) .

    • Crucial Check: High heat in a basic environment will rapidly oxidize normepromazine to its sulfoxide. Do not exceed 30°C.

Protocol 2: Short-Chain C1 SPE (Recommended for HPLC-UV)
  • Pre-treatment: Aliquot 1 mL of plasma. Spike with internal standard (e.g., Loxapine[4]). Dilute with 1 mL of 100 mM Phosphate Buffer (pH 7.0).

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL Water.

  • Loading: Load the sample at 1 mL/min.

  • Wash: Pass 2 mL of 5% Methanol in Water.

    • System Validation Check: Analyze the wash fraction. If normepromazine is detected, the organic wash concentration is too high for the weak C1 retention.

  • Elution: Elute with 2 mL of 100% Acetonitrile.

  • Evaporation: Evaporate under N₂ and reconstitute in the mobile phase.

Mechanistic Workflow Diagram

SPE_Comparison cluster_C1 C1 Reversed-Phase SPE (Hydrophobic Interaction) cluster_MCX MCX Mixed-Mode SPE (Electrostatic + Hydrophobic) Sample Plasma Sample + IS (rac-Normepromazine) C1_Prep Adjust to pH 7.0 Sample->C1_Prep MCX_Prep Acidify to pH 3.0 (Protonates Amine) Sample->MCX_Prep C1_Load Load onto C1 Sorbent C1_Prep->C1_Load C1_Wash Wash: 5% MeOH (Removes Salts) C1_Load->C1_Wash C1_Elute Elute: 100% Acetonitrile (Desorbs Analyte) C1_Wash->C1_Elute Evap N2 Evaporation < 30°C (Prevents S-Oxidation) C1_Elute->Evap MCX_Load Load onto MCX Sorbent MCX_Prep->MCX_Load MCX_Wash Wash: 100% MeOH (Removes Neutral Lipids) MCX_Load->MCX_Wash MCX_Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine) MCX_Wash->MCX_Elute MCX_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Workflow comparison of C1 Reversed-Phase and MCX Mixed-Mode SPE for rac-Normepromazine extraction.

References

  • Mercolini, L., et al. (2007). "Simultaneous determination of the antipsychotic drugs levomepromazine and clozapine and their main metabolites in human plasma by a HPLC-UV method with solid-phase extraction". Journal of Chromatography B. URL: [Link]

  • ter Horst, P.G.J., et al. (2003). "Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography". ResearchGate. URL: [Link]

  • Pharmaffiliates. "rac Normepromazine Hydrochloride (CAS 1246814-56-1)". Pharmaffiliates API Standards. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Logistical Protocol for Handling rac-Normepromazine Hydrochloride

Executive Summary & Hazard Causality As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) and impurity handling, I cannot overstate the importance of rigorous operational con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Causality

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) and impurity handling, I cannot overstate the importance of rigorous operational controls when working with phenothiazine derivatives. rac-Normepromazine Hydrochloride (CAS: 1246814-56-1) is a racemic desmethyl impurity associated with neuroleptic drugs like levomepromazine and promazine[1].

Because it retains the core phenothiazine pharmacophore, occupational exposure poses severe risks. Understanding the causality behind the hazards is critical for implementing effective safety measures rather than blindly following checklists:

  • Pharmacological Activity & Systemic Toxicity (H302): Harmful if swallowed. Inhalation of aerosolized dust or accidental ingestion can lead to systemic absorption. Phenothiazines act as central dopamine receptor antagonists; exposure can cause profound sedation, hypotension, and extrapyramidal (movement) disorders[2].

  • Severe Dermal Sensitization (H317): Phenothiazines are well-documented skin sensitizers. Micro-exposures to the skin can trigger severe allergic contact dermatitis[3]. This necessitates absolute dermal isolation.

  • Environmental Persistence (H411): The compound is toxic to aquatic life with long-lasting effects[4], meaning sink disposal is strictly prohibited and all waste must be chemically incinerated[5].

Quantitative PPE Specifications

To mitigate the risks outlined above, baseline laboratory attire is insufficient. The following table summarizes the mandatory Personal Protective Equipment (PPE) required for handling rac-Normepromazine Hydrochloride in powder or concentrated solution form.

PPE CategorySpecification / StandardCausality & Material Choice
Respiratory Protection FFP3 / N99 Respirator or PAPR (Powered Air-Purifying Respirator)Airborne dust from lyophilized or milled API impurities can easily bypass standard surgical masks. P3/N99 filters block >99% of pharmacologically active particulates[2].
Hand Protection Double Nitrile Gloves (Inner: 0.11mm, Outer: 0.14mm+)Phenothiazines can permeate latex. Double-gloving ensures that if the outer glove is breached by a micro-tear or solvent, the inner glove maintains the dermal barrier[3].
Eye/Face Protection ANSI Z87.1 / EN 166 tightly fitting safety gogglesPrevents ocular absorption and protects mucous membranes from aerosolized dust or accidental splashes during reconstitution[5].
Body Protection Disposable Tyvek® coveralls or fluid-resistant lab coat with elastic cuffsPrevents accumulation of invisible API dust on personal clothing, which could lead to secondary exposure outside the laboratory[4].

Self-Validating Operational Protocols

Step-by-Step Gowning Methodology

A self-validating protocol ensures that each step confirms the success of the previous one. Do not proceed to the next step if a verification check fails.

  • Pre-Inspection: Visually inspect all PPE for tears or defects. Verification: Stretch gloves slightly to check for micro-punctures.

  • Base Layering: Wash hands with soap and water. Don the inner pair of nitrile gloves.

  • Body Isolation: Don the disposable Tyvek suit or lab coat. Ensure the sleeves are pulled over the cuffs of the inner gloves to eliminate exposed skin at the wrists.

  • Respiratory Sealing: Don the N99/FFP3 respirator. Verification: Perform a negative-pressure seal check by inhaling sharply; the mask should collapse slightly against your face.

  • Ocular Protection: Don safety goggles, ensuring the lower rim overlaps the top edge of the respirator to prevent fogging and seal gaps.

  • Final Barrier: Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Safe Handling & Weighing Workflow
  • Engineering Controls: All open-powder handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated localized exhaust powder hood[5].

  • Static Mitigation: Phenothiazine powders are prone to static cling. Use an anti-static bar or zero-stat gun on the spatulas and weigh boats to prevent the powder from aerosolizing or jumping.

  • Wet-Transfer Method: When possible, reconstitute the powder directly in the original vial by injecting the solvent through the septum, rather than transferring dry powder[2].

De-gowning Methodology (Doffing)

Doffing is the highest-risk phase for secondary exposure.

  • Outer Glove Removal: Aseptically remove the outer gloves by pinching the wrist and peeling them inside out. Dispose in hazardous waste.

  • Goggle & Respirator Removal: Lean forward slightly. Remove goggles by the side straps, then the respirator by the bottom strap followed by the top strap. Do not touch the front of the respirator[3].

  • Body Covering Removal: Unzip the suit and peel it downward, rolling the potentially contaminated exterior inward.

  • Inner Glove Removal & Wash: Remove inner gloves. Verification: Immediately wash hands and forearms with copious amounts of soap and water[4].

Accidental Spill & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Minor Powder Spill (<50 mg): Do NOT dry sweep, as this aerosolizes the active pharmaceutical ingredient (API)[2]. Lightly mist the spill with water or a 70% ethanol solution to bind the dust. Wipe up using absorbent pads and place them into a sealable hazardous waste bag.

  • Major Spill / Solution Spill: Evacuate the immediate area to allow airborne dust to settle. Don maximum PPE. Use a HEPA-filtered vacuum designed for hazardous drugs, or cover the liquid spill with a universal absorbent binder (e.g., diatomaceous earth)[3].

  • Disposal: rac-Normepromazine Hydrochloride is environmentally hazardous (H411)[5]. All contaminated PPE, wipes, and empty vials must be placed in rigid, clearly labeled, leak-proof containers. Waste must be routed to a certified facility for high-temperature incineration (>1000°C). Never flush residues down the sink[4].

Spill Response Workflow Visualization

SpillResponse Start Spill Detected (rac-Normepromazine HCl) Assess Assess Spill Volume & State (Powder/Liquid) Start->Assess Evacuate Evacuate Personnel & Isolate Area Assess->Evacuate Major Spill / Aerosol PPE Don Maximum PPE (N99, Double Gloves, Suit) Assess->PPE Minor Spill Evacuate->PPE WetWipe Wet-Wipe Method (Mist with 70% EtOH) PPE->WetWipe Minor Spill HEPA HEPA Vacuum or Universal Absorbent PPE->HEPA Major Spill Decon Decontaminate Surface (Soap & Water Wash) WetWipe->Decon HEPA->Decon Dispose Hazardous Waste (Incineration Facility) Decon->Dispose

Logical workflow for rac-Normepromazine Hydrochloride spill assessment, containment, and disposal.

Sources

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